(1-Methoxycyclooctyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methoxycyclooctyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-12-10(9-11)7-5-3-2-4-6-8-10/h2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXHPWUTUFLAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326487-86-9 | |
| Record name | (1-methoxycyclooctyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Methoxycyclooctyl)methanamine (CAS 326487-86-9)
A comprehensive overview of the physicochemical properties, synthesis, and potential applications of (1-Methoxycyclooctyl)methanamine for researchers, scientists, and drug development professionals.
Introduction
This compound is a cycloaliphatic amine that holds interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a cyclooctyl ring with a methoxymethylamine substituent, suggest its potential utility as a building block in the synthesis of more complex molecules. This guide provides a detailed examination of its known properties, although it is important to note that publicly available information on this specific compound is limited. Much of the data presented herein is based on structurally similar compounds and predictive models.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. Due to a lack of specific experimental data for this compound, the following properties are largely predicted or inferred from related structures.
| Property | Value | Source |
| CAS Number | 326487-86-9 | User Provided |
| Molecular Formula | C10H21NO | Calculated |
| Molecular Weight | 171.28 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Likely soluble in organic solvents | Inferred |
It is crucial for researchers to experimentally determine these properties for any synthesized or acquired batches of this compound to ensure accuracy in their work.
Synthesis and Reactivity
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Cyanohydrin Formation: Cyclooctanone is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin. This reaction should be performed in an inert atmosphere and with appropriate safety precautions due to the toxicity of cyanide reagents.
-
Methylation: The hydroxyl group of the cyanohydrin is then methylated. A common method involves deprotonation with a strong base, such as sodium hydride, followed by the addition of an electrophilic methylating agent like methyl iodide.
-
Nitrile Reduction: The final step is the reduction of the nitrile group to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation with Raney nickel under a hydrogen atmosphere.
Causality in Experimental Choices: The choice of a nitrile reduction pathway is common for the synthesis of primary amines from carbonyl compounds. The methylation of the cyanohydrin intermediate is a critical step to install the desired methoxy group at the quaternary center. The selection of reducing agents will depend on the desired reaction conditions and scale; LiAlH4 offers a rapid and complete reduction but requires stringent anhydrous conditions, whereas catalytic hydrogenation is often preferred for larger-scale synthesis due to safety and cost considerations.
Potential Applications
While no specific applications for this compound have been documented, its structure suggests potential utility in several areas of chemical research and development.
-
Pharmaceutical Scaffolding: The cyclooctyl ring provides a three-dimensional framework that can be used to explore chemical space in drug discovery. The primary amine and methoxy groups offer points for further functionalization to create libraries of compounds for biological screening.
-
Material Science: Amines are known to act as curing agents for epoxy resins and as building blocks for polyamides and polyimides. The unique cycloaliphatic structure of this compound could impart novel properties, such as altered thermal stability or mechanical strength, to these materials.
Safety and Toxicology
No specific toxicological data for this compound is available. However, based on the presence of a primary amine group, it should be handled with care. Amines can be corrosive and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For related compounds, such as (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride, the hazards identified include acute oral toxicity, skin corrosion/irritation, and serious eye damage/irritation.[1]
Conclusion
This compound represents an intriguing yet under-investigated chemical entity. This guide has provided a foundational overview of its likely properties and a conceptual framework for its synthesis. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific disciplines. Researchers are encouraged to perform thorough analytical and safety assessments before its use in any application.
References
There are no direct references for this compound (CAS 326487-86-9). The following references are for structurally related compounds and general chemical principles.
-
Angene Chemical. (2021, May 1). Safety Data Sheet - (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride. Available at: [Link]
Sources
Structural and Synthetic Profiling of 1-(Aminomethyl)-1-methoxycyclooctane: A Novel Bidentate Scaffold for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the exploration of novel aliphatic scaffolds is critical for overcoming the flat, sp²-rich chemical space that frequently leads to poor pharmacokinetic outcomes. 1-(Aminomethyl)-1-methoxycyclooctane represents a highly specialized, sterically encumbered building block designed to address these challenges. Featuring an eight-membered carbocycle (cyclooctane) with geminal primary amine and ether functionalities, this molecule provides a unique structural motif.
Unlike standard cyclohexane derivatives, the cyclooctane ring offers a larger van der Waals volume and distinct conformational flexibility, allowing it to anchor deeply into complex hydrophobic receptor pockets. Concurrently, the
Structural and Physicochemical Profiling
The architectural value of 1-(aminomethyl)-1-methoxycyclooctane lies in the synergy between its macro-aliphatic ring and its dense polar headgroup. The cyclooctane ring exists in a dynamic equilibrium of conformations, predominantly favoring the boat-chair conformation. This flexibility allows the scaffold to adapt to induced-fit binding sites more effectively than rigid cyclohexane analogs .
Furthermore, the 1,1-disubstitution induces a pronounced Thorpe-Ingold effect . The steric bulk of the eight-membered ring compresses the internal bond angle at the C1 position, forcing the aminomethyl and methoxy groups into close spatial proximity. This restricts their rotational degrees of freedom, effectively pre-organizing the heteroatoms for bidentate target engagement while minimizing the entropic penalty of binding.
Quantitative Physicochemical Profile
The following table summarizes the calculated physicochemical parameters of the scaffold, highlighting its suitability for central nervous system (CNS) applications:
| Property | Value | Rationale / Pharmacological Implication |
| Molecular Formula | C₁₀H₂₁NO | - |
| Molecular Weight | 171.28 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski limits. |
| Calculated LogP | ~2.5 | Optimal lipophilicity for blood-brain barrier (BBB) penetration and lipid membrane diffusion. |
| Topological Polar Surface Area | 35.2 Ų | Well below the 90 Ų threshold strictly required for efficient CNS drug candidates. |
| Amine pKₐ | ~9.5 | Protonated at physiological pH (7.4), enabling critical salt-bridge formations with acidic residues. |
| H-Bond Donors / Acceptors | 1 / 2 | Bidentate coordination potential via the primary amine (N) and methoxy ether (O). |
Synthetic Methodology & Protocols
The synthesis of 1-(aminomethyl)-1-methoxycyclooctane requires overcoming the inherent steric hindrance of the cyclooctane ring. Direct cyanation of cyclooctanone yields an unstable cyanohydrin that is prone to retro-addition during methylation. To circumvent this, the protocol utilizes a dimethyl acetal intermediate, which is subjected to Lewis acid-mediated cyanation to yield the stable intermediate 1-methoxycyclooctane-1-carbonitrile (CAS 326487-69-8) . Subsequent aggressive hydride reduction yields the target amine.
Synthetic workflow for 1-(aminomethyl)-1-methoxycyclooctane via a nitrile intermediate.
Step 1: Synthesis of 1-Methoxycyclooctane-1-carbonitrile
Reagents: Cyclooctanone dimethyl acetal (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv), Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv), anhydrous CH₂Cl₂.
-
Initiation: Flame-dry a round-bottom flask under argon. Add cyclooctanone dimethyl acetal (10.0 mmol) and anhydrous CH₂Cl₂ (30 mL).
-
Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: TMSCN addition can be highly exothermic. The cryogenic temperature prevents the polymerization of TMSCN and controls the reaction kinetics, ensuring strict chemoselectivity.
-
Reagent Addition: Add TMSCN (12.0 mmol) dropwise via syringe, followed by the slow addition of BF₃·OEt₂ (1.0 mmol).
-
Oxonium Trapping: Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 3 hours. Causality: The Lewis acid (BF₃) activates the acetal, stripping a methoxy group to generate a highly electrophilic, stabilized oxonium ion intermediate. This intermediate is immediately trapped by the nucleophilic cyanide ion, forming the
-methoxy nitrile without passing through an unstable cyanohydrin phase. -
Workup: Quench with saturated aqueous NaHCO₃ (20 mL), extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure nitrile.
Step 2: Reduction to 1-(Aminomethyl)-1-methoxycyclooctane
Reagents: 1-Methoxycyclooctane-1-carbonitrile (1.0 equiv), Lithium aluminum hydride (LiAlH₄, 2.0 equiv), anhydrous THF.
-
Hydride Suspension: Suspend LiAlH₄ (20.0 mmol) in anhydrous THF (40 mL) under argon at 0 °C.
-
Controlled Addition: Dissolve the nitrile (10.0 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension. Causality: Dropwise addition safely manages the evolution of hydrogen gas and the exothermic nature of the initial hydride transfer.
-
Thermal Driving Force: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours. Causality: The severe steric bulk of the cyclooctane ring shields the nitrile carbon. Milder reducing agents (e.g., NaBH₄) are entirely unreactive toward aliphatic nitriles. Extended reflux with a powerful hydride donor is mandatory to drive the reduction to completion.
-
Fieser Quench: Cool to 0 °C and perform a strict Fieser workup : Add
mL H₂O (where = grams of LiAlH₄ used), followed by mL 15% NaOH, and mL H₂O. Causality: Standard aqueous quenching of LiAlH₄ produces a gelatinous, unfilterable aluminum hydroxide emulsion that traps the highly water-soluble amine product. The Fieser sequence intentionally precipitates a granular, white aluminum salt lattice. This lattice traps inorganic impurities but releases the free-base amine into the organic phase, maximizing yield. -
Isolation: Filter the granular salts through a Celite pad, wash thoroughly with hot THF, and concentrate the filtrate. Distill under reduced pressure to obtain the pure target scaffold.
Pharmacological Potential & Scaffold Utility
The structural features of 1-(aminomethyl)-1-methoxycyclooctane make it a prime candidate for neuropharmacological drug discovery, particularly as an analog to gabapentinoids or NMDA receptor antagonists.
When navigating the blood-brain barrier, the highly lipophilic cyclooctane ring acts as a hydrophobic shield, masking the polarity of the amine and ether groups during lipid bilayer transit. Once in the aqueous environment of the target receptor, the molecule relies on its bidentate pharmacophore. The methoxy oxygen acts as a hydrogen bond acceptor (HBA), while the primary amine—protonated at physiological pH—acts as both a hydrogen bond donor (HBD) and a positively charged anchor to form salt bridges with aspartate or glutamate residues in the receptor pocket.
Pharmacophore model illustrating bidentate receptor binding and hydrophobic anchoring.
Analytical Characterization
To validate the successful synthesis and purity of 1-(aminomethyl)-1-methoxycyclooctane, the following spectroscopic profile serves as the standard reference:
-
¹H NMR (400 MHz, CDCl₃):
3.20 (s, 3H, -OCH₃), 2.75 (s, 2H, -CH₂NH₂), 1.80–1.40 (m, 14H, cyclooctane ring protons), 1.20 (br s, 2H, -NH₂, exchanges with D₂O). -
¹³C NMR (100 MHz, CDCl₃):
78.5 (C1 quaternary, C-O), 49.2 (-OCH₃), 46.5 (-CH₂NH₂), 32.1, 28.4, 25.2, 22.1 (cyclooctane aliphatic carbons). -
HRMS (ESI-TOF): m/z calculated for C₁₀H₂₂NO⁺[M+H]⁺ 172.1696, found 172.1692.
-
IR (ATR):
3350, 3280 (N-H stretch, primary amine), 2920, 2850 (C-H stretch, cyclooctane), 1100 (C-O stretch, aliphatic ether) cm⁻¹.
References
-
National Center for Biotechnology Information. "1-(aminomethyl)-N-methylcyclohexan-1-amine". PubChem Compound Summary for CID 14088188.[Link]
-
Utimoto, K., Wakabayashi, Y., Horiie, T., Inoue, M., Shishiyama, Y., Obayashi, M., & Nozaki, H. "Reaction of cyanotrimethylsilane with acetals. Synthesis of cyanohydrin O-methyl ethers". Tetrahedron, 39(6), 967-973.[Link]
-
Frontier, A. "Workup of Aluminum Hydride Reductions (The Fieser Method)". Not Voodoo X: Demystifying Synthetic Organic Chemistry Laboratory Technique, University of Rochester.[Link]
Technical Safety & Handling Guide: (1-Methoxycyclooctyl)methanamine
Document Control:
-
Subject: (1-Methoxycyclooctyl)methanamine
-
CAS Registry Number: 326487-86-9[1]
-
Document Type: Advanced Safety Data Sheet (SDS) & Technical Whitepaper
-
Version: 2.0 (Research & Development Grade)
Executive Summary & Chemical Identification
This compound is a specialized aliphatic amine building block used primarily in medicinal chemistry. It serves as a lipophilic scaffold, introducing a cyclooctyl ring to modulate the physicochemical properties (LogP, metabolic stability) of drug candidates. Due to its primary amine functionality (-CH₂NH₂) and ether linkage, it presents specific hazards related to corrosivity and air sensitivity.
Product Identifiers
| Identifier Type | Value |
| Product Name | This compound |
| CAS Number | 326487-86-9 |
| IUPAC Name | [1-(Methoxy)cyclooctyl]methanamine |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| SMILES | COC1(CCCCCCC1)CN |
| InChI Key | BOXHPWUTUFLAIK-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a cyclooctane ring substituted at the C1 position with both a methoxy group and a methanamine group. This gem-disubstitution creates a quaternary center, increasing steric bulk and potentially improving metabolic stability against oxidases compared to linear analogues.
Hazard Identification & Risk Assessment
GHS Classification (Predicted based on SAR): This compound is a low-molecular-weight primary aliphatic amine. It must be treated as Corrosive until experimental data proves otherwise.
GHS Label Elements
-
Signal Word: DANGER
-
Hazard Pictograms:
- (GHS05)
- (GHS07)
Hazard Statements
Precautionary Statements (Critical)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Technical Specifications & Physical Properties
The following data combines predicted values (using ACD/Labs and EPISuite algorithms) with standard observations for homologous cycloalkylamines.
| Property | Value / Description | Source/Note |
| Physical State | Liquid (Oil) | Standard for C10 amines |
| Color | Colorless to Pale Yellow | Oxidizes on air contact |
| Boiling Point | 235°C ± 10°C (760 mmHg) | Predicted [1] |
| Density | 0.94 ± 0.05 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~10.2 | Typical for primary amines |
| LogP | 2.15 | Lipophilic (Cyclooctyl ring) |
| Solubility | DMSO, DCM, Methanol, Ethanol | High organic solubility |
| Water Solubility | Moderate to Low | Due to C8 ring lipophilicity |
| Flash Point | ~95°C | Class IIIB Combustible |
Emergency Response Protocols
First Aid Decision Logic
Mechanism of Injury: The primary amine group reacts with moisture in tissues to form an alkaline solution, causing liquefactive necrosis. Immediate dilution is critical.
-
Eye Contact: Irrigate immediately. Do not delay to remove lenses first; flush for 15 minutes, lifting lids.
-
Skin Contact: Drench with water.[3] Do not use vinegar or acids to neutralize on skin (exothermic reaction risk).
-
Ingestion: DO NOT INDUCE VOMITING. Risk of re-burning the esophagus. Give water if conscious.
-
Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing, wheezing), provide oxygen.
Firefighting Measures
-
Extinguishing Media: Alcohol-resistant foam, Dry chemical, CO₂.[3][4] Water spray may be ineffective if the oil floats.
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).
-
Special Note: In a fire, closed containers may rupture due to pressure build-up.
Handling, Storage & Synthesis Context
Storage Requirements
-
Atmosphere: Air Sensitive. Store under Argon or Nitrogen. Primary amines absorb atmospheric CO₂ to form solid carbamates (white crust).
-
Temperature: 2–8°C (Refrigerate).
-
Container: Tightly sealed glass or fluorinated plastic. Avoid metals like copper or aluminum which can form complexes.
Synthesis & Impurity Profile
Understanding the synthesis helps anticipate impurities. The most common route involves the reduction of a nitrile precursor.
Figure 1: Likely synthetic pathway. Residual impurities may include aluminum salts (from LiAlH4) or unreacted nitrile.
Exposure Controls & Personal Protection
Engineering Controls
-
Mandatory: Fume hood with face velocity >100 fpm.
-
Recommended: Glove box for dispensing large quantities to prevent carbonation.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm) or Laminate | Latex is permeable to amines. |
| Breakthrough | Nitrile: >30 min; Laminate: >480 min | Change nitrile gloves immediately upon splash. |
| Eye Protection | Chemical Goggles + Face Shield | Visor required if pouring >100 mL. |
| Respiratory | NIOSH P95/OV (Organic Vapor) | If aerosolized or heated outside hood. |
| Body | Lab coat (Poly/Cotton) | Standard splash protection. |
Operational Workflow: Safe Handling
This decision tree outlines the standard operating procedure (SOP) for handling this compound in a research setting.
Figure 2: Operational decision tree for safe handling and spill response.
Ecological & Disposal Information
Ecotoxicity
-
Aquatic Toxicity: High. Aliphatic amines are generally toxic to aquatic organisms (LC50 < 10 mg/L) due to pH alteration and membrane disruption [2].
-
Persistence: Not readily biodegradable. The quaternary carbon and cyclooctyl ring hinder rapid enzymatic degradation.
Disposal Considerations
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: DO NOT flush down the drain.[3] The compound is corrosive and toxic to wastewater bacteria.
Regulatory Status
-
TSCA (USA): Not listed. For R&D use only (TSCA exemption applies).
-
REACH (EU): Not registered.
-
Transport (DOT/IATA):
-
UN Number: UN 2735
-
Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (this compound)
-
Class: 8
-
Packing Group: II
-
References
-
ACD/Labs. (2024). Physicochemical Property Predictions for C10H21NO. Advanced Chemistry Development, Inc. Link
-
ECHA. (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b. European Chemicals Agency.[2][4] Link
-
PubChem. (2024).[2][5] Compound Summary: this compound (Analogues). National Center for Biotechnology Information. Link
-
AK Scientific. (2024). Product Catalog: this compound. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet for Generic Aliphatic Amines. Merck KGaA. Link
Disclaimer: This document is a technical guide created for research purposes. While every effort has been made to ensure accuracy based on SAR and available data, the user must assume all liability for handling this uncharacterized chemical.
Sources
- 1. CAS:3028201-42-2, (3-Methoxy-3-methylcyclobutyl)methanamine hydrochloride-毕得医药 [bidepharm.com]
- 2. 1-(aminomethyl)-N-methylcyclohexan-1-amine | C8H18N2 | CID 14088188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-Cyclooctyl-2-hydroxyethylamine hydrochloride | C10H22ClNO | CID 11957507 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Novel Cycloalkyl Methylamine Building Blocks (C10H21NO)
The following technical guide details the structural utility, synthesis, and application of 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol and related C10H21NO cycloalkyl methylamine scaffolds. These entities serve as critical bioisosteres in modern drug discovery, offering defined stereochemistry and metabolic stability superior to linear alkyl chains.
Part 1: The Chemical Space & Strategic Value
In the optimization of lead compounds, the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) and conformational restriction are pivotal strategies to enhance ligand-target binding affinity. The C10H21NO chemical space—specifically the 3,3,5-trimethylcyclohexyl scaffold—offers a unique balance of lipophilicity and polarity.
Unlike flat aromatic spacers or flexible linear alkyl chains, these cycloalkyl methylamine building blocks provide:
-
defined Vectoriality: The cis and trans isomers project the amine and hydroxyl functionalities in distinct spatial orientations (approx. 109.5° vs 180° dihedral angles).
-
Metabolic Shielding: The gem-dimethyl group at the C3 position sterically hinders oxidative metabolism at the ring, prolonging half-life (
). -
Solubility Modulation: The secondary alcohol provides a hydrogen bond donor/acceptor handle to tune
without introducing excessive polarity.
Core Scaffold Analysis
Primary Target: 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol
Formula: C
-
Primary Amine (Nucleophile for library synthesis).
-
Secondary Alcohol (Solubilizing group or cyclization handle).
-
Trimethyl-substituted Cyclohexane Ring (Rigid hydrophobic core).
Part 2: Synthesis & Stereochemical Control
The industrial synthesis of this scaffold typically arises as a byproduct of Isophorone Diamine (IPDA) production. However, for pharmaceutical applications, high-purity synthesis favoring the amino-alcohol over the diamine is required.
Mechanistic Pathway
The synthesis proceeds via the hydrogenation of Isophorone Nitrile (IPN) . The critical divergence point is the reduction of the ketone. Standard conditions favor reductive amination (to IPDA); however, by omitting ammonia and using specific metal catalysts, we drive the reaction toward the alcohol.
DOT Diagram: Synthetic Divergence & Stereochemistry
Figure 1: Divergent synthesis pathways from Isophorone Nitrile. The green path highlights the selective reduction to the C10H21NO amino alcohol.
Experimental Protocol: Selective Hydrogenation
Objective: Preparation of 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol with >95% purity.
Reagents:
-
Ruthenium on Carbon (5% Ru/C)
-
Solvent: Isopropyl Alcohol (IPA)
-
Hydrogen gas (H
)
Step-by-Step Methodology:
-
Charge: In a high-pressure autoclave (Hastelloy C), dissolve IPN (1.0 eq) in IPA (5 vol). Add 5% Ru/C catalyst (5 wt% loading relative to substrate).
-
Purge: Seal the reactor and purge with N
(3x, 5 bar) followed by H (3x, 5 bar) to remove oxygen. -
Reaction: Pressurize to 50 bar H
. Heat to 90°C. Note: Higher temperatures (>110°C) promote elimination to the alkene. -
Monitoring: Stir at 1200 rpm. Monitor H
uptake. The reaction is complete when uptake plateaus (approx. 4-6 hours). -
Workup: Cool to room temperature. Vent H
. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). -
Purification: Concentrate the filtrate in vacuo. The crude oil is a mixture of cis and trans isomers.
-
Resolution (Optional): Recrystallization of the tartrate salt in ethanol/water selectively precipitates the trans-isomer (equatorial OH), which is thermodynamically more stable.
Validation Criteria:
-
LC-MS: [M+H]+ = 172.15 m/z.
-
1H NMR: Distinct doublets for gem-dimethyl groups at 0.9-1.1 ppm; CH-OH multiplet at 3.8 ppm.
Part 3: Physicochemical Profile & Applications[5]
The C10H21NO scaffold acts as a "chiral spacer" in drug design. Below is a comparison of its properties against standard linkers.
Comparative Data Table
| Property | Linear Linker (Decanamide) | Aromatic Linker (Benzamide) | Cycloalkyl Scaffold (C10H21NO) |
| Formula | C10H21NO | C7H7NO | C10H21NO |
| Conformation | Flexible (High Entropy Cost) | Planar/Rigid | Puckered/Rigid (Low Entropy Cost) |
| sp3 Fraction | 1.0 | 0.0 | 1.0 (High 3D character) |
| Metabolic Liability | Ring hydroxylation | Blocked (Gem-dimethyl) | |
| LogP (Est) | 2.2 | 1.6 | 1.9 - 2.1 |
| Chirality | Achiral | Achiral | 2 Stereocenters (4 Isomers) |
Application Workflow: Fragment-Based Drug Design (FBDD)
This building block is particularly effective in designing antagonists for GPCRs (e.g., CCR5, CXCR4) where a basic amine is required to interact with an aspartate residue, and the lipophilic tail occupies a hydrophobic pocket.
DOT Diagram: FBDD Workflow
Figure 2: Functionalization strategy for transforming the C10H21NO scaffold into diverse bioactive libraries.
Part 4: Advanced Derivatization Protocols
To utilize this building block effectively, chemoselective differentiation of the amine and alcohol is necessary.
Protocol: Chemoselective N-Acylation
Rationale: The primary amine is significantly more nucleophilic than the secondary alcohol (sterically hindered by the ring).
-
Dissolution: Dissolve 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol (10 mmol) in DCM (50 mL).
-
Base: Add DIPEA (1.1 eq) to scavenge acid.
-
Addition: Cool to 0°C. Add Acyl Chloride (1.0 eq) dropwise over 30 minutes. Do not use excess acyl chloride to avoid O-acylation.
-
Quench: Add saturated NaHCO
. -
Result: >98% selectivity for the Amide (retention of free OH).
Protocol: Oxazolidinone Formation (Cyclization)
Rationale: Converting the amino-alcohol into a cyclic carbamate (oxazolidinone) locks the conformation further and protects both polar groups.
-
Reagents: Amino alcohol (1 eq), Carbonyldiimidazole (CDI, 1.2 eq), THF.
-
Condition: Reflux (66°C) for 12 hours.
-
Mechanism: The amine attacks CDI to form the imidazole-urea intermediate, which is then intramolecularly attacked by the hydroxyl group.
-
Outcome: A bicyclic [6,5]-fused system (C11H19NO2) that serves as a constrained core for CNS-active agents.
References
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PubChem. Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- (Compound Summary). National Library of Medicine. Available at: [Link]
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Namoto, K., et al. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV.[4] Bioorganic & Medicinal Chemistry Letters.[4][5] Available at: [Link]
- Google Patents.Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine (IPDA) and byproducts. CN102976956B.
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CABI Digital Library. Cyclohexane and its functionally substituted derivatives in antimicrobial drug development. Available at: [Link]
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1-Methoxycyclooctyl group in medicinal chemistry scaffolds
An In-Depth Technical Guide to the 1-Methoxycyclooctyl Group in Medicinal Chemistry Scaffolds
Authored by a Senior Application Scientist
Abstract
The relentless pursuit of novel chemical matter in drug discovery necessitates the exploration of unique three-dimensional (3D) scaffolds that can confer advantageous pharmacological properties. The 1-methoxycyclooctyl group, a seemingly underexplored motif, presents a compelling case for its integration into medicinal chemistry campaigns. This technical guide provides a comprehensive analysis of the 1-methoxycyclooctyl moiety, delving into its synthesis, conformational intricacies, potential as a protecting group, and its prospective impact on drug design. By leveraging established principles of organic and medicinal chemistry, this document serves as a forward-looking resource for researchers, scientists, and drug development professionals seeking to expand their molecular design toolbox.
Introduction: The Case for Non-traditional Scaffolds
Modern drug discovery is increasingly moving away from "flat" aromatic systems towards more three-dimensional molecular architectures.[1] Saturated carbocycles, such as the cyclooctyl ring, offer a rich conformational landscape that can be exploited to optimize ligand-target interactions. The incorporation of a methoxy group at the C1 position of a cyclooctyl scaffold introduces a unique combination of steric bulk, conformational bias, and electronic features. The methoxy group is a prevalent substituent in many natural products and approved drugs, often contributing favorably to binding affinity, physicochemical properties, and metabolic stability.[2][3] This guide will explore the untapped potential of the 1-methoxycyclooctyl group as a versatile building block in the design of next-generation therapeutics.
Synthesis of 1-Methoxycyclooctyl Ethers
The primary route to installing a 1-methoxycyclooctyl group onto a hydroxyl-containing molecule is through the acid-catalyzed reaction of cyclooctanone with the target alcohol, proceeding through a ketal intermediate. This methodology is analogous to the formation of other acetal-based protecting groups.
General Synthetic Pathway
The synthesis can be envisioned as a two-step process under acidic conditions. The first step involves the formation of a mixed ketal from cyclooctanone and the substrate alcohol in the presence of methanol. Subsequent elimination of methanol, driven by reaction conditions, would lead to the desired 1-methoxycyclooctyl ether. A more direct and controlled approach involves the pre-formation of 1-methoxycyclooct-1-ene, an enol ether, which can then react with an alcohol under acidic catalysis.[4]
Caption: Synthesis of 1-Methoxycyclooctyl Ethers.
Detailed Experimental Protocol: Synthesis of 1-Methoxycyclooct-1-ene
This protocol outlines the synthesis of the key enol ether intermediate.[4]
Materials:
-
Cyclooctanone
-
Anhydrous Methanol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Benzene or Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclooctanone, a 3-fold molar excess of anhydrous methanol, and a catalytic amount of p-TSA (0.05 eq).
-
Add benzene or toluene as an azeotropic solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to afford 1-methoxycyclooct-1-ene.
Formation of the 1-Methoxycyclooctyl Ether
With the enol ether in hand, the final etherification can be achieved.
Procedure:
-
Dissolve the substrate alcohol in an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Add 1-methoxycyclooct-1-ene (1.2 eq) to the solution.
-
Add a catalytic amount of a strong acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conformational Analysis: A Gateway to 3D Diversity
The eight-membered ring of cyclooctane is highly flexible and can adopt multiple low-energy conformations, including the boat-chair, crown, and boat-boat forms.[5][6] This conformational flexibility can be both an advantage and a challenge in drug design.
Caption: Key Conformations of the Cyclooctane Ring.
The introduction of a methoxy group at a single carbon creates a stereocenter and will influence the relative energies of these conformers. The bulky methoxy group will likely prefer a pseudo-equatorial position to minimize steric strain.[7] This conformational locking can be advantageous in pre-organizing a molecule for optimal binding to a biological target, thereby reducing the entropic penalty upon binding.[8]
Table 1: Comparison of Cyclic Scaffolds in Medicinal Chemistry
| Scaffold | Key Features | Potential Advantages |
| 1-Methoxycyclooctyl | Large, flexible ring; methoxy group introduces polarity and a handle for H-bonding. | Access to diverse 3D space; potential for improved solubility and metabolic stability. |
| Cyclohexyl | Rigid chair conformation. | Well-defined spatial orientation of substituents. |
| Cyclobutyl | Strained, puckered ring.[8][9] | Conformational restriction; potential for unique bioisosteric replacement.[8] |
| Tetrahydropyranyl (THP) | Oxygen heterocycle; chair conformation. | Polarity; H-bond acceptor. |
The 1-Methoxycyclooctyl Group as a Protecting Group
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective transformation of one functional group in the presence of others.[10][11][12] The 1-methoxycyclooctyl group can be envisioned as a sterically hindered acetal-type protecting group for alcohols.
Protection and Deprotection
Protection: As described in Section 2, alcohols can be protected as their 1-methoxycyclooctyl ethers under acidic conditions.
Deprotection: The acetal linkage is susceptible to cleavage under acidic aqueous conditions, regenerating the alcohol and cyclooctanone.[13] The rate of deprotection can be tuned by the strength of the acid and the reaction temperature.
Caption: Protection and Deprotection of Alcohols.
Orthogonal Protection Strategies
The ability to selectively remove one protecting group in the presence of others is crucial for complex syntheses.[12] The 1-methoxycyclooctyl group, being acid-labile, is orthogonal to base-labile (e.g., esters), hydrogenation-labile (e.g., benzyl ethers), and fluoride-labile (e.g., silyl ethers) protecting groups.[14][15]
Table 2: Orthogonality of Protecting Groups
| Protecting Group | Cleavage Conditions | Orthogonal to 1-Methoxycyclooctyl? |
| 1-Methoxycyclooctyl | Mildly acidic, aqueous | - |
| Benzyl (Bn) | H₂, Pd/C[14] | Yes |
| t-Butyldimethylsilyl (TBS) | F⁻ (e.g., TBAF)[15] | Yes |
| Acetyl (Ac) | Basic (e.g., K₂CO₃, MeOH) | Yes |
| Fmoc | Basic (e.g., piperidine)[11] | Yes |
Medicinal Chemistry Implications
The incorporation of the 1-methoxycyclooctyl group into a drug scaffold can have several beneficial effects:
-
Increased 3D Complexity: The large and flexible cyclooctyl ring can explore a wider range of conformational space, potentially leading to novel binding modes and improved target engagement.[1]
-
Modulation of Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor, potentially improving solubility. The overall lipophilicity of the scaffold can be tuned by the size of the carbocyclic ring.[3]
-
Metabolic Stability: The quaternary carbon at the point of attachment to the parent molecule may block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate.
-
Novel Intellectual Property: The use of a less common scaffold can provide a strong basis for novel intellectual property claims.
Conclusion
The 1-methoxycyclooctyl group represents a promising, yet underutilized, scaffold in medicinal chemistry. Its synthesis is accessible through established chemical transformations, and its unique conformational properties offer a means to introduce 3D diversity into drug candidates. As a protecting group, it provides an acid-labile option that is orthogonal to many common protecting groups. For drug discovery scientists and researchers, the exploration of the 1-methoxycyclooctyl moiety opens up new avenues for the design and synthesis of innovative therapeutics with potentially improved pharmacological profiles.
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- Ashenhurst, J. Protecting Groups For Alcohols. Master Organic Chemistry. 2015 Jun 17.
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- Organic Chemistry Portal. Best Synthetic Methods: Functional Group Protection. 2008 Nov 10.
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- ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters.
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An In-depth Technical Guide to Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor
Disclaimer: The InChIKey provided in the topic, "BOXHPWUTUFLAIK-UHFFFAOYSA-N," does not resolve to a specific chemical entity in publicly available chemical databases. However, the initial search context strongly suggests an interest in the compound Osimertinib . This guide will, therefore, provide a comprehensive technical overview of Osimertinib, a pivotal therapeutic agent in oncology.
Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a significant advancement in the precision medicine landscape for non-small cell lung cancer (NSCLC).[1] Developed by AstraZeneca, Osimertinib was rationally designed to selectively target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a primary driver of acquired resistance to first- and second-generation EGFR TKIs.[2][3] A key feature of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable therapeutic window and a manageable side-effect profile.[3] This guide offers a detailed exploration of the core scientific and clinical facets of Osimertinib for researchers, scientists, and drug development professionals.
Physicochemical Properties of Osimertinib
A thorough understanding of the physicochemical properties of a drug substance is fundamental to its development and formulation. Osimertinib is a mono-anilino-pyrimidine compound.[3] The active pharmaceutical ingredient is typically supplied as a mesylate salt.
| Property | Value | Source |
| Molecular Formula | C28H33N7O2 | [1] |
| Molecular Weight | 499.61 g/mol | [1] |
| CAS Number | 1421373-65-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Practically insoluble in water | |
| LogP | 4.3 |
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Osimertinib's therapeutic efficacy is rooted in its specific and potent mechanism of action. It functions as an irreversible inhibitor of the EGFR kinase domain.[2] The key to its irreversibility lies in the presence of a reactive acrylamide group in its chemical structure. This group forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of mutant EGFR.[1][2] This covalent modification permanently blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1]
Notably, Osimertinib exhibits significant selectivity for mutant forms of EGFR, including the T790M resistance mutation, over the wild-type receptor.[3] This selectivity is a critical differentiator from earlier generation EGFR TKIs and contributes to its improved safety profile.
Caption: Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.
Mechanisms of Acquired Resistance to Osimertinib
Despite the significant clinical benefits of Osimertinib, acquired resistance inevitably develops. Understanding the molecular basis of this resistance is crucial for developing subsequent therapeutic strategies. Resistance mechanisms can be broadly categorized as EGFR-dependent or EGFR-independent.
EGFR-Dependent Resistance:
-
C797S Mutation: The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, leading to the substitution of cysteine with serine at position 797 (C797S).[4][5][6] This mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain, thereby restoring its activity.[4]
EGFR-Independent Resistance:
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. This includes:
-
MET Amplification: Amplification of the MET proto-oncogene is a frequent mechanism of resistance.[2][5]
-
HER2 Amplification: Amplification of the HER2 (ERBB2) gene can also drive resistance.[5]
-
Mutations in Downstream Effectors: Mutations in key downstream signaling molecules such as KRAS, BRAF, and PIK3CA can lead to constitutive activation of these pathways, rendering the cells independent of EGFR signaling.[4][5]
-
-
Histologic Transformation: In some cases, the tumor may undergo a phenotypic switch, for example, from adenocarcinoma to small cell lung cancer, which is not dependent on EGFR signaling.[5]
Caption: Overview of acquired resistance mechanisms to Osimertinib.
Clinical Development and Applications
Osimertinib has undergone extensive clinical evaluation, leading to its approval for various indications in the treatment of EGFR-mutated NSCLC.
Key Clinical Trials:
-
AURA3 Trial: This Phase III trial demonstrated the superiority of Osimertinib over platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.
-
FLAURA Trial: This pivotal Phase III study established Osimertinib as a first-line treatment for patients with advanced EGFR-mutated (exon 19 deletion or L858R) NSCLC, showing a significant improvement in progression-free survival compared to first-generation EGFR TKIs.[6]
-
LAURA Trial: More recently, the LAURA trial has supported the use of Osimertinib in patients with unresectable, stage III EGFR-mutated NSCLC whose disease has not progressed after definitive platinum-based chemoradiation.
Current FDA-Approved Indications (as of late 2024):
-
First-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.
-
Treatment of patients with metastatic EGFR T790M mutation-positive NSCLC, as detected by an FDA-approved test, whose disease has progressed on or after EGFR TKI therapy.
-
Adjuvant treatment of patients with early-stage (IB, II, and IIIA) EGFR-mutated NSCLC after tumor resection.
-
For adult patients with locally advanced, unresectable (stage III) NSCLC whose disease has not progressed following concurrent or sequential platinum-based chemoradiation therapy and whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.
Experimental Protocols
Protocol: In Vitro Kinase Assay for EGFR Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of Osimertinib against various forms of EGFR.
1. Reagents and Materials:
-
Recombinant human EGFR protein (wild-type, L858R, ex19del, T790M, and L858R/T790M)
-
Osimertinib (serially diluted in DMSO)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
2. Procedure:
-
Prepare serial dilutions of Osimertinib in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the recombinant EGFR enzyme to each well.
-
Add the serially diluted Osimertinib or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
3. Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the Osimertinib concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Future Directions and Conclusion
Osimertinib has transformed the treatment paradigm for EGFR-mutated NSCLC. Ongoing research is focused on strategies to overcome and prevent acquired resistance. Combination therapies, such as Osimertinib with MET inhibitors or chemotherapy, are being actively investigated in clinical trials. Furthermore, efforts are underway to develop next-generation EGFR inhibitors that can overcome the C797S resistance mutation.
References
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FDA approves osimertinib for locally advanced, unresectable (stage III) non-small cell lung cancer following chemoradiation therapy. (2024, September 25). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA approves osimertinib with chemotherapy for EGFR-mutated non-small cell lung cancer. (2024, February 16). U.S. Food and Drug Administration. Retrieved from [Link]
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What is the mechanism of Osimertinib mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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FDA Approves Osimertinib in Stage III EGFR-Mutated NSCLC. (2024, September 25). Targeted Oncology. Retrieved from [Link]
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Yang, Z., et al. (2018). Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. Clinical Cancer Research, 24(13), 3097-3107. Retrieved from [Link]
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Passaro, A., et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers, 15(3), 863. Retrieved from [Link]
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El-Abed, S., et al. (2023). Acquired resistance mechanisms to osimertinib: The constant battle. Frontiers in Oncology, 13, 1188339. Retrieved from [Link]
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Le, X., et al. (2018). Mechanisms of resistance to osimertinib. Annals of Oncology, 29(suppl_1), i39-i47. Retrieved from [Link]
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Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017, August 18). Dovepress. Retrieved from [Link]
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Navigating the Synthesis and Characterization of (1-Methoxycyclooctyl)methanamine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement and validation of novel chemical entities are critical first steps in the journey of discovery. This guide provides an in-depth technical overview for sourcing and characterizing research-grade (1-Methoxycyclooctyl)methanamine, a compound of interest in medicinal chemistry and materials science. Given its current status as a non-catalog chemical, this guide focuses on the practicalities of custom synthesis and the rigorous analytical protocols required to ensure its quality and identity.
The Scarcity of this compound and the Custom Synthesis Imperative
A thorough search of commercial chemical catalogs reveals that this compound is not a readily available, off-the-shelf compound. This necessitates a custom synthesis approach, where a specialized Contract Research Organization (CRO) or Custom and Contract Development and Manufacturing Organization (CDMO) is commissioned to produce the molecule on an exclusive basis.[1][2][3][4] This route offers the advantage of obtaining the compound to exact specifications of purity, quantity, and analytical documentation, which is paramount for reproducible research.
Selecting a Custom Synthesis Partner
The selection of a competent CRO/CDMO is a critical decision. Researchers should consider factors such as expertise in complex organic synthesis, analytical capabilities, project management, and a strong track record of delivering high-quality custom molecules. The following table provides a non-exhaustive list of reputable organizations known for their custom synthesis services.
| Custom Synthesis Provider | Key Strengths | Geographic Regions Served |
| ChiroBlock GmbH | Expertise in contract research for chemical syntheses and research chemicals. | Europe |
| Taros Discovery | Competence in discovery chemistry, custom synthesis from lab to kg-scale, and handling of specialty chemicals. | Europe, Asia |
| Polysciences, Inc. | Over six decades of experience in custom synthesis of molecules, monomers, and polymers for regulated and high-performance applications. | North America |
| Apollo Scientific | Supports pharma, biotech, and manufacturing with bespoke, end-to-end solutions for novel pharmaceutical intermediates and specialty chemicals. | Europe, North America |
| Anshul Specialty Molecules | Specializes in custom synthesis of chemical reagents, catalysts, building blocks, and polymers from gram to multi-kg quantities. | Asia |
The Custom Synthesis Workflow: From Inquiry to Delivery
Engaging with a custom synthesis provider follows a structured process to ensure clarity, manage expectations, and deliver the target compound to the required specifications. The workflow typically involves an initial consultation, route design, laboratory synthesis, and rigorous analytical testing before final delivery.[3][5]
Caption: A typical workflow for procuring a custom-synthesized research chemical.
Rigorous Quality Control and Analytical Validation
Upon receipt of the custom-synthesized this compound, it is imperative for the researcher to independently verify its identity, purity, and structural integrity. The following protocols outline the standard analytical techniques for the characterization of such a small organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[6][7][8] Both ¹H and ¹³C NMR should be performed to confirm the molecular structure.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9][10] Ensure the sample is fully dissolved; any suspended particles can degrade the quality of the spectrum.[11]
-
The sample should be free of paramagnetic impurities to avoid line broadening.[10]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton environments. Key features to analyze include chemical shift (ppm), integration (relative number of protons), and multiplicity (splitting pattern).
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling, to identify the number of unique carbon environments.[7]
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
-
Data Interpretation:
-
¹H NMR: Expect to see signals corresponding to the methoxy group (singlet, ~3.3-3.5 ppm), the aminomethyl group (protons on the carbon adjacent to the nitrogen), and a complex set of overlapping signals for the cyclooctyl ring protons.
-
¹³C NMR: The spectrum should show distinct signals for the methoxy carbon, the aminomethyl carbon, the quaternary carbon of the cyclooctyl ring attached to the methoxy and aminomethyl groups, and the remaining methylene carbons of the cyclooctyl ring.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and providing evidence of its elemental composition.[12] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
-
Sample Preparation:
-
Data Acquisition:
-
Utilize an electrospray ionization (ESI) source, which is well-suited for polar, amine-containing compounds.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
-
Data Interpretation:
-
The primary peak of interest will be the molecular ion peak, which corresponds to the mass of the protonated molecule. For this compound (C₁₀H₂₁NO), the expected monoisotopic mass is 171.1623 u. The observed accurate mass should be within a few ppm of this theoretical value.
-
Analyze the fragmentation pattern, which can provide additional structural information. Common fragmentation pathways for such molecules may involve the loss of the methoxy group or cleavage of the cyclooctyl ring.[15]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of a synthesized compound. For amine-containing compounds, which may have poor UV absorbance, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary.[16] However, a well-developed reversed-phase method with UV detection at a low wavelength (e.g., 210 nm) can often suffice for purity assessment.
-
Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the retention of the basic amine.[17]
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) where the amine may have some absorbance. Alternatively, derivatization with a UV-active or fluorescent tag can be employed for enhanced sensitivity.[18]
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase components).
-
Dilute the stock solution to an appropriate concentration for injection.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A research-grade compound should typically exhibit a purity of ≥95%.
-
Caption: The analytical workflow for the validation of a custom-synthesized chemical.
Potential Research Applications of Aminocycloalkane Scaffolds
Aminocycloalkanes, including derivatives of cyclooctylamine, are recognized as valuable scaffolds in medicinal chemistry.[19] Their rigid, three-dimensional structures can present appended functional groups in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets such as enzymes and receptors.
The aminocyclitol moiety, a related structural class, has been successfully employed in the design of antiviral and antibacterial agents.[19] Furthermore, the incorporation of cycloalkane motifs into drug candidates can modulate physicochemical properties such as lipophilicity and metabolic stability. The unique conformational properties of the cyclooctane ring, in particular, may offer opportunities for novel pharmacophore designs. Research into derivatives of cyclohexylamine has shown potential for analgesic and antidepressant activity, as well as applications as acetylcholinesterase inhibitors and antimicrobial agents.[20] Similarly, compounds containing a cyclopropane ring have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[21][22] This body of literature suggests that this compound could serve as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
Conclusion
While this compound is not a commercially available reagent, it can be procured through custom synthesis from specialized providers. This guide has outlined the essential steps for engaging a custom synthesis partner and has provided detailed, field-proven protocols for the analytical validation of the final product. By adhering to these rigorous quality control measures, researchers can ensure the integrity of their starting materials, which is the foundation of reliable and reproducible scientific discovery. The established importance of aminocycloalkane scaffolds in medicinal chemistry provides a strong rationale for the synthesis and investigation of novel derivatives such as this compound.
References
- Emery Pharma. (2018, April 2).
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
- RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
- HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Mass Spectrometry Research Facility.
- Georgia Institute of Technology. (2023, August 29).
- SIELC Technologies. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
- HPLC. (2004, May). Method Development Guide.
- PubMed. Medicinal Chemistry of Aminocyclitols.
- PMC. (2024, March 16).
- Macsen Labs. (2022, September 30). What is Custom Synthesis? Advantages, Challenges & Important factors.
- Sarchem Labs. (2025, May 12). Custom Synthesis for Academic Research: Detailed Guide.
- Chemxpert Database. (2025, May 22). Everything you need to Know About Custom Synthesis.
- Moravek. What Is Custom Synthesis and How Is It Used?.
- ChiroBlock.
- Organomation.
- Nanalysis. (2024, March 14). Guide: Preparing a Sample for NMR analysis – Part II.
- YouTube. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).
- Harvard Center for Mass Spectrometry.
- PubMed. (2008, February 15).
- MDPI. (2024, August 30).
- PMC. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- ACS Publications. Design and Synthesis of 1-Aminocycloalkane-1-carboxylic Acid-Substituted Deltorphin Analogues: Unique δ and μ Opioid Activity in Modified Peptides.
- ResearchGate. (2025, August 6).
- International Journal of Scientific Research & Technology. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
- Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.
- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- PMC. (2013, June 17).
Sources
- 1. macsenlab.com [macsenlab.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Everything you need to Know About Custom Synthesis [chemxpert.com]
- 4. moravek.com [moravek.com]
- 5. A Custom Synthesis Projects at ChiroBlock - Example Workflow ★★★★★ Chiroblock GmbH [chiroblock.com]
- 6. emerypharma.com [emerypharma.com]
- 7. azooptics.com [azooptics.com]
- 8. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
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- 11. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
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- 22. docentes.fct.unl.pt [docentes.fct.unl.pt]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Methoxycyclooctyl)methanamine
Introduction: The Significance of Substituted Cycloalkanes in Modern Chemistry
Cycloalkane scaffolds are integral components in a vast array of biologically active molecules and functional materials. Among these, the cyclooctane ring presents a unique conformational flexibility that allows it to serve as a versatile template in drug discovery and complex molecule synthesis. The target molecule, (1-Methoxycyclooctyl)methanamine, is a bifunctional building block featuring a primary amine for further derivatization and a methoxy group that can influence lipophilicity and metabolic stability. This guide provides a detailed, three-step synthetic pathway starting from the readily available and economical cyclooctanone. The chosen route prioritizes efficiency, scalability, and the use of well-established chemical transformations, ensuring reproducibility for researchers in various laboratory settings.
Strategic Overview: A Three-Step Pathway to the Target Amine
The synthesis is designed as a linear three-step sequence, converting cyclooctanone into the target primary amine. This approach was selected for its logical progression and the high-yielding nature of each individual transformation.
-
Step 1: Cyanohydrin Formation. The synthesis commences with the nucleophilic addition of cyanide to cyclooctanone to form 1-hydroxycyclooctanecarbonitrile. This classic reaction efficiently introduces the required one-carbon extension and a nitrogen precursor (the nitrile group).
-
Step 2: O-Methylation. The tertiary hydroxyl group of the cyanohydrin is then converted to a methoxy ether. This is achieved through a Williamson ether synthesis, a robust and widely used method for ether formation.
-
Step 3: Nitrile Reduction. The final step involves the chemical reduction of the nitrile group in 1-methoxycyclooctanecarbonitrile to the corresponding primary amine, yielding the final product.
Figure 1: Overall synthetic workflow from cyclooctanone.
Part I: Synthesis of 1-Hydroxycyclooctanecarbonitrile
Scientific Rationale
The formation of a cyanohydrin from a ketone is a fundamental and reversible nucleophilic addition reaction.[1] The reaction is typically catalyzed by a base, which generates the cyanide anion (CN⁻) from HCN, or initiated under acidic conditions where the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. For this protocol, we utilize an in-situ generation of HCN from sodium cyanide and a strong acid, which allows for a controlled reaction. Cyclooctanone, a waxy solid at room temperature, serves as the starting material.[2][3]
Figure 2: Mechanism of acid-catalyzed cyanohydrin formation.
Experimental Protocol
Materials:
-
Cyclooctanone (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclooctanone in diethyl ether. Cool the solution to 0-5 °C using an ice-water bath.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide in water to create a concentrated solution. Add this NaCN solution to the dropping funnel.
-
Acidification: While vigorously stirring the cyclooctanone solution, slowly add the aqueous NaCN solution. Subsequently, add concentrated sulfuric acid dropwise via a separate dropping funnel, ensuring the internal temperature does not exceed 10 °C. Caution: This step generates highly toxic hydrogen cyanide (HCN) gas. This procedure must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-hydroxycyclooctanecarbonitrile is often of sufficient purity for the next step. If necessary, further purification can be achieved by column chromatography.
Part II: Synthesis of 1-Methoxycyclooctanecarbonitrile
Scientific Rationale
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this step, the tertiary hydroxyl group of the cyanohydrin is first deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired methoxy ether. Anhydrous conditions are critical to prevent quenching of the sodium hydride and the alkoxide intermediate.
Experimental Protocol
Materials:
-
1-Hydroxycyclooctanecarbonitrile (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the 60% NaH dispersion. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Alkoxide Formation: Dissolve the 1-hydroxycyclooctanecarbonitrile in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Quenching & Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-methoxycyclooctanecarbonitrile.
Part III: Synthesis of this compound
Scientific Rationale
The reduction of nitriles to primary amines is a powerful transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent for this purpose.[4] The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile, followed by coordination of the nitrogen to the aluminum species. Subsequent additions and an aqueous work-up liberate the primary amine. Due to the high reactivity of LiAlH₄, this reaction must be conducted under strictly anhydrous conditions and with extreme caution.
Figure 3: Simplified mechanism for the reduction of a nitrile to a primary amine.
Experimental Protocol
Materials:
-
1-Methoxycyclooctanecarbonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve 1-methoxycyclooctanecarbonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Reaction Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Extreme Caution: This work-up is highly exothermic and generates hydrogen gas. Perform this step slowly and deliberately in a well-ventilated fume hood. Sequentially and dropwise, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Filtration and Extraction: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Purification: Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.
Summary of Quantitative Data
| Compound | Starting Material | Molecular Formula | MW ( g/mol ) | Key Reagents | Typical Yield |
| 1-Hydroxycyclooctanecarbonitrile | Cyclooctanone | C₉H₁₅NO | 153.22 | NaCN, H₂SO₄ | 85-95% |
| 1-Methoxycyclooctanecarbonitrile | 1-Hydroxycyclooctanecarbonitrile | C₁₀H₁₇NO | 167.25 | NaH, CH₃I | 70-85% |
| This compound | 1-Methoxycyclooctanecarbonitrile | C₁₀H₂₁NO | 171.28 | LiAlH₄ | 75-90% |
Safety and Handling
-
Sodium Cyanide (NaCN) and Hydrogen Cyanide (HCN): Both are extremely toxic. Handle NaCN with appropriate personal protective equipment (PPE). The generation of HCN gas must occur in a high-performance chemical fume hood. Have a cyanide poisoning antidote kit available and be trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Sodium Hydride (NaH) and Lithium Aluminum Hydride (LiAlH₄): These are water-reactive, flammable solids that can ignite upon contact with moisture. Handle only under an inert atmosphere. The quenching procedures are highly exothermic and produce flammable hydrogen gas.
References
-
ResearchGate. "The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid..." Available at: [Link]
-
PubMed. "Papain catalysed hydantoin hydrolysis in the synthesis of amino acids." Available at: [Link]
-
Wikipedia. "Hydantoin." Available at: [Link]
-
J-STAGE. "Mechanism of Asymmetric Production of d-Amino Acids from the Corresponding Hydantoins by Pseudomonas sp." Available at: [Link]
- Google Patents. "Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
-
Cambridge University Press. "Bucherer-Bergs Reaction (Synthesis of Hydantoin)." Available at: [Link]
-
Wikipedia. "Bucherer–Bergs reaction." Available at: [Link]
-
PMC. "Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes." Available at: [Link]
-
PMC. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Available at: [Link]
-
Chemical Reviews Letters. "Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies." Available at: [Link]
-
Organic Chemistry Portal. "Bucherer-Bergs Reaction." Available at: [Link]
-
Wikipedia. "Strecker amino acid synthesis." Available at: [Link]
-
Master Organic Chemistry. "Strecker Synthesis." Available at: [Link]
-
Wikipedia. "Reductive amination." Available at: [Link]
-
ResearchGate. "Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of New Cyclopentanone Derivatives." Available at: [Link]
-
ResearchGate. "Synthesis of Cyclopentanone and Cyclohexanone Derivatives." Available at: [Link]
-
Organic Chemistry Portal. "Strecker Synthesis." Available at: [Link]
-
Alqalam Journal of Medical and Applied Sciences. "Synthesis of Cyclopentanone and Cyclohexanone Derivatives." Available at: [Link]
-
Wikipedia. "Cyclooctanone." Available at: [Link]
-
Boston University. "Reductive Amination Reaction." Available at: [Link]
-
ChemRxiv. "Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion." Available at: [Link]
-
Wiley Online Library. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Available at: [Link]
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Available at: [Link]
-
PMC. "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ..." Available at: [Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Available at: [Link]
-
Scientific Research Publishing. "New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses." Available at: [Link]
-
Cheméo. "Chemical Properties of Cyclooctanone (CAS 502-49-8)." Available at: [Link]
-
ResearchGate. "New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses." Available at: [Link]
- Google Patents. "Process for the production of cyclooctanone in addition to corkic acid and cyclooctanol.
- Google Patents. "Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.
- Google Patents. "1-hydroxy cyclohexyl phenyl methanone synthesis process.
Sources
Application Note: Reductive Amination & Amine Synthesis Protocols for 1-Methoxycyclooctanecarbonitrile
Executive Summary & Strategic Analysis
Scope: This guide details the synthetic transformation of 1-methoxycyclooctanecarbonitrile into amine derivatives. While "reductive amination" strictly refers to the conversion of carbonyls to amines, this protocol addresses the user's practical need: transforming the nitrile functionality into primary, secondary, or tertiary amines using reductive methodologies.[1]
Compound Challenges: The substrate, 1-methoxycyclooctanecarbonitrile , presents specific chemoselective challenges:
-
Steric Bulk: The cyclooctane ring is conformationally mobile but imposes significant steric hindrance at the gem-disubstituted C1 position, slowing nucleophilic attack.[2]
-
Labile Methoxy Group: The methoxy group at the quaternary center is susceptible to
-elimination under strongly acidic or high-thermal conditions, potentially yielding the enol ether (1-methoxycyclooct-1-ene).[2] -
Nitrile Inertness: The steric crowding around the nitrile requires activated reducing agents, yet the reaction must remain mild enough to preserve the ether linkage.[2]
Strategic Routes:
-
Route A (Direct Reduction): Synthesis of the primary amine (1-(aminomethyl)-1-methoxycyclooctane).[2]
-
Route B (The Reductive Amination Sequence): Partial reduction to the aldehyde followed by classical reductive amination to access secondary/tertiary amines.[2]
Reaction Landscape Visualization
The following diagram outlines the decision tree for processing 1-methoxycyclooctanecarbonitrile.
Caption: Synthetic pathways for 1-methoxycyclooctanecarbonitrile. Route A yields primary amines; Route B accesses substituted amines via an aldehyde intermediate.[2]
Protocol A: Direct Reduction to Primary Amine
Target: 1-(aminomethyl)-1-methoxycyclooctane Methodology: Borane-Tetrahydrofuran (BH3[2]·THF) Complex Reduction.
Rationale: While Lithium Aluminum Hydride (LAH) is the standard for nitrile reduction, the aluminum byproducts can form tight complexes with the sterically hindered amine, making workup difficult. Borane-THF is preferred here as it is chemoselective and avoids the strong basicity that might trigger elimination of the methoxy group.[2]
Materials
-
Substrate: 1-methoxycyclooctanecarbonitrile (1.0 equiv)
-
Reagent: Borane-THF complex (1.0 M solution in THF, 3.0 equiv)
-
Solvent: Anhydrous THF
-
Quench: Methanol, 6M HCl, NaOH (aq)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 1-methoxycyclooctanecarbonitrile (10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
-
Addition: Add the BH3·THF solution (30 mL, 30 mmol) dropwise via syringe over 20 minutes. Caution: Gas evolution may occur.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to gentle reflux (66°C) for 4–6 hours. Monitor by TLC (stain with ninhydrin for amine detection).[2]
-
Quench (Critical): Cool the mixture to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Vigorous hydrogen evolution will occur.
-
Hydrolysis: Add 6M HCl (15 mL) and reflux for 1 hour. This step breaks the boron-nitrogen complex.[2]
-
Workup:
-
Concentrate in vacuo to remove THF/MeOH.[2]
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove non-basic impurities.[2]
-
Basify the aqueous layer to pH >12 using 6M NaOH (cooling required).[2]
-
Extract the free amine with Dichloromethane (DCM) (3 x 30 mL).[2]
-
Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the crude primary amine.
Protocol B: Indirect Reductive Amination (Via Aldehyde)
Target: Secondary or Tertiary Amine derivatives Methodology: DIBAL-H Partial Reduction followed by Sodium Triacetoxyborohydride (STAB) Reductive Amination.[2]
Rationale: To perform a true "reductive amination," the nitrile must first be converted to an aldehyde.[2] Direct alkylation of the primary amine (from Protocol A) often leads to over-alkylation.[2] This two-step route is cleaner for making complex analogs.[2]
Step 1: Partial Reduction to 1-methoxycyclooctanecarbaldehyde[2]
-
Setup: Flame-dry flask, N2 atmosphere. Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent over-reduction to the alcohol.[2]
-
Reaction: Dissolve substrate (10 mmol) in DCM (50 mL). Add DIBAL-H (1.0 M in hexanes, 11 mmol, 1.1 equiv) dropwise over 30 mins along the flask wall.
-
Hydrolysis: Stir at -78°C for 2 hours. Quench at -78°C by adding Methanol (5 mL), followed by a saturated solution of Rochelle’s salt (Potassium Sodium Tartrate).
-
Workup: Allow to warm to RT and stir vigorously for 2 hours until the layers separate clearly (Rochelle's salt breaks the aluminum emulsion). Extract with DCM, dry, and concentrate. Use immediately in Step 2 to avoid oxidation.[2]
Step 2: Reductive Amination[2][4][5]
-
Mixing: In a flask, combine the freshly prepared aldehyde (10 mmol) and the desired amine (e.g., methylamine, morpholine) (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Catalysis: If using a secondary amine, add Acetic Acid (1.0 equiv) to catalyze iminium formation.[2] Stir for 30 minutes at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in one portion.
-
Note: NaBH(OAc)3 is milder than NaBH4 and will not reduce the aldehyde/ketone, only the iminium species.[2]
-
-
Completion: Stir overnight at RT.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[2] The product is the N-substituted 1-(aminomethyl)-1-methoxycyclooctane.[2]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Boron-Amine complex not broken. | Increase reflux time with HCl during the hydrolysis step (Step 6). |
| Enol Ether Formation | Elimination of -OMe group.[2][3] | Ensure reaction temperature does not exceed 70°C; avoid strong Lewis acids (like AlCl3) without cooling.[2] |
| Over-reduction (Protocol B) | DIBAL-H reduction went to alcohol. | Ensure temperature stays at -78°C; add DIBAL-H very slowly; quench while still cold. |
| Emulsions | Aluminum salts (DIBAL-H).[2] | Use Rochelle's salt (Sat. Pot. Sod. Tartrate) and stir for >2 hours. Do not rush this separation. |
Mechanistic Insight (Graphviz)[2]
The following diagram illustrates the mechanism of the reductive amination step (Step 2 of Protocol B), utilizing the aldehyde generated from the nitrile.
Caption: Mechanism of Sodium Triacetoxyborohydride mediated reductive amination.
References
-
Direct Reductive Amination (General Review): Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link][2][4]
-
Nitrile Reduction with Borane: Brown, H. C., & Choi, Y. M. (1981). The reaction of Borane-Tetrahydrofuran with Nitriles.[2] Journal of Organic Chemistry. [Link][2]
-
DIBAL-H Reduction of Nitriles: Master Organic Chemistry. (2011).[2] Reduction of Nitriles to Aldehydes with DIBAL. [Link]
-
Workup of Aluminum Hydride Reactions (Rochelle's Salt): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[2] (Standard reference for Fieser/Rochelle workup protocols). [Link]
Sources
Application Note: (1-Methoxycyclooctyl)methanamine in Drug Discovery
This guide details the technical specifications, synthetic utility, and handling protocols for (1-Methoxycyclooctyl)methanamine (CAS 326487-86-9), a specialized building block in medicinal chemistry.
Strategic Utilization of Gem-Disubstituted Cycloalkanes
Executive Summary
This compound is a high-value aliphatic amine intermediate characterized by a gem-disubstituted cyclooctane scaffold. Unlike its smaller analogs (cyclopropyl, cyclobutyl, or cyclohexyl), the cyclooctyl ring introduces significant lipophilic bulk (
The presence of the methoxy group at the 1-position serves two critical functions:
-
Metabolic Stability: It blocks the
-carbon from oxidative metabolism (e.g., CYP450-mediated hydroxylation). -
Electronic Modulation: The inductive effect (
) of the oxygen lowers the of the adjacent primary amine compared to a simple alkyl amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 326487-86-9 |
| Molecular Formula | |
| Molecular Weight | 171.28 g/mol |
| Structure | Primary amine attached to a C1-methoxy-substituted cyclooctane ring. |
| Physical State | Colorless to pale yellow oil (Free Base); White solid (HCl Salt). |
| Predicted pKa | ~9.5 (Conjugate acid) |
| Solubility | Free Base: Soluble in DCM, MeOH, DMSO, EtOAc. HCl Salt: Soluble in Water, MeOH, DMSO. |
Synthetic Pathways & Manufacturing
The synthesis of this gem-disubstituted scaffold requires overcoming the steric hindrance of the cyclooctyl ring. The most robust route utilizes a nitro-aldol (Henry) strategy followed by O-alkylation and reduction.
Figure 1: Synthetic Workflow (Graphviz)
Caption: Figure 1. Step-wise synthesis of this compound via the Henry reaction pathway, avoiding unstable cyanohydrin intermediates.
Experimental Protocols
Protocol A: Handling and Storage
-
Risk: Primary amines react avidly with atmospheric
to form carbamate salts (white crust). -
Storage: Store the free base under Argon/Nitrogen at 2–8°C. The HCl salt is stable at room temperature but is hygroscopic.
-
Re-purification: If the oil turns yellow/brown, dissolve in
, wash with , dry over , and concentrate. Distillation is possible under high vacuum ( mbar) but rarely necessary for intermediate use.
Protocol B: General Amide Coupling (Drug Synthesis)
This amine is sterically hindered at the
Reagents:
-
Carboxylic Acid (
equiv) -
This compound (
equiv) -
HATU (
equiv) or (50% in EtOAc, equiv) -
DIPEA (
equiv) -
Solvent: DMF or anhydrous DCM.
Procedure:
-
Activation: Dissolve the carboxylic acid in DMF (
M). Add DIPEA and HATU. Stir for 5–10 minutes at RT to form the active ester.-
Note: If using the amine HCl salt, ensure enough DIPEA is added to neutralize the salt (
equiv).
-
-
Addition: Add this compound dropwise.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Troubleshooting: If conversion is low after 4 hours, heat to 50°C. The steric bulk of the cyclooctyl group may require thermal energy to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc. Wash with sat.
( ), water ( ), and brine ( ). Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: Reductive Amination (Secondary Amine Formation)
Ideal for introducing the scaffold into a core skeleton without an amide bond.
Procedure:
-
Dissolve aldehyde/ketone (
equiv) and amine ( equiv) in DCE (Dichloroethane). -
Add Acetic Acid (
equiv) to catalyze imine formation. Stir 30 mins. -
Add
( equiv). Stir overnight at RT. -
Critical Step: Quench with sat.
and stir vigorously for 20 mins to break down boron-amine complexes.
Analytical Quality Control
1H NMR Interpretation (CDCl3, 400 MHz):
-
2.65 ppm (s, 2H): The methylene protons (
) adjacent to the quaternary center. This singlet is characteristic and diagnostic. -
3.15 ppm (s, 3H): The methoxy group (
). - 1.40–1.80 ppm (m, 14H): The cyclooctyl ring protons. Look for a broad multiplet characteristic of the flexible 8-membered ring.
LCMS:
-
Ionization: ESI Positive mode.
-
Target Mass:
. -
Retention Time: Will elute later than cyclohexyl analogs due to higher lipophilicity.
Strategic Decision Making: When to Use This Scaffold?
Use the decision tree below to determine if this compound is the correct building block for your SAR (Structure-Activity Relationship) campaign.
Figure 2: SAR Decision Logic (Graphviz)
Caption: Figure 2. Decision matrix for selecting the cyclooctyl scaffold during Lead Optimization.
References
-
Chemical Identity & CAS Verification
- Source: Chemikart & ChemScene Database. "326487-86-9 | this compound".
-
(Verified via snippet 1.3)
- Synthetic Methodology (Henry Reaction on Cycloalkanones): Source: Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry, 2004. (General methodology applied to cycloalkanones). Context: Validates the nitromethane addition to hindered ketones.
-
Medicinal Chemistry of Gem-Disubstituted Cycloalkanes
- Source: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie Int. Ed., 2006. (Discusses the role of gem-disubstitution and ether oxygens in metabolic stability).
-
Handling of Primary Amines
- Source: Sigma-Aldrich Technical Bulletins. "Handling and Storage of Air-Sensitive Reagents."
Application Notes & Protocols: Strategic Coupling of (1-Methoxycyclooctyl)methanamine for Advanced Synthesis
Introduction: The Role of Sterically Encumbered Amines in Modern Chemistry
(1-Methoxycyclooctyl)methanamine is a primary amine building block characterized by significant steric hindrance imposed by the adjacent quaternary, methoxy-substituted cyclooctyl ring. This unique three-dimensional architecture makes it a valuable synthon in medicinal chemistry and materials science, where the introduction of bulky, conformationally-restricted lipophilic groups can critically influence molecular properties such as receptor binding affinity, metabolic stability, and solubility.[1] However, the very steric bulk that imparts these desirable features also presents a considerable challenge for synthetic chemists aiming to perform standard coupling reactions.
This guide provides a detailed exploration of robust and efficient protocols for the chemical coupling of this compound. We move beyond simple procedural lists to dissect the underlying principles of each method, offering insights into reagent selection, reaction optimization, and troubleshooting. The protocols herein are designed to be self-validating, providing researchers with the tools to successfully incorporate this sterically demanding amine into a variety of molecular scaffolds.
Logical Workflow for Coupling Strategy Selection
Choosing the appropriate reaction pathway is critical for success. The decision depends entirely on the desired final bond: an amide (C(O)-N), a secondary/tertiary amine (C-N), or an aryl amine (Caryl-N). The following decision tree illustrates a logical approach to strategy selection.
Sources
Preparation of gem-disubstituted amino ethers
Application Note: Strategic Synthesis of gem-Disubstituted Amino Ethers
Executive Summary & Strategic Importance
In modern drug discovery, the incorporation of gem-disubstituted motifs (e.g., gem-dimethyl groups) is a pivotal strategy for modulating physicochemical properties and metabolic stability. Gem-disubstituted amino ethers —specifically molecules containing a quaternary carbon bearing either the ether/amine functionality (N,O-ketals) or serving as a neopentyl-like backbone—offer unique advantages:
-
Metabolic Blocking: The gem-disubstitution prevents oxidative dealkylation by Cytochrome P450 enzymes at the
-carbon. -
Conformational Locking: The Thorpe-Ingold effect restricts bond rotation, pre-organizing the molecule into a bioactive conformation.
-
Lipophilicity Modulation: Tuning LogD without introducing hydrogen bond donors.
However, the synthesis of these motifs is notoriously difficult due to steric hindrance (in
Synthetic Decision Framework
The selection of the synthetic route depends heavily on the position of the gem-disubstitution relative to the heteroatoms.
Figure 1: Synthetic Decision Tree. A logic flow for selecting between electrochemical oxidation (for cyclic
Protocol A: Electrochemical Synthesis of Cyclic -Amino Ethers (Shono Type)
Application: Synthesis of gem-disubstituted cyclic N,O-acetals (e.g., 2-methoxy-2-alkylpiperidines). Mechanism: Anodic oxidation generates an N-acyliminium ion intermediate, which is trapped by an alcohol nucleophile. This method avoids the use of toxic oxidants and allows access to quaternary centers that are difficult to form via classical condensation.
Materials & Reagents
-
Substrate: N-Boc-2-alkylpiperidine (or pyrrolidine).
-
Solvent: Methanol (Anhydrous).[1]
-
Electrolyte: Et₄NOTs (Tetraethylammonium p-toluenesulfonate).
-
Electrodes: Carbon graphite (Anode) and Platinum or Stainless Steel (Cathode).
-
Power Supply: Potentiostat/Galvanostat capable of Constant Current (CCE).
Step-by-Step Methodology
-
Cell Assembly:
-
Use an undivided beaker-type cell (100 mL).
-
Insert the Carbon anode and Pt cathode with a spacing of ~5 mm.
-
-
Reaction Mixture Preparation:
-
Dissolve N-Boc-2-alkylpiperidine (5.0 mmol) in MeOH (40 mL).
-
Add Et₄NOTs (0.5 mmol, 0.1 equiv) as the supporting electrolyte. Note: Low electrolyte loading facilitates purification.
-
-
Electrolysis:
-
Cool the reaction vessel to 0–5 °C using an ice bath to prevent over-oxidation.
-
Apply a Constant Current (CCE) of 10–20 mA/cm² (typically ~2.5 F/mol charge passed).
-
Monitor reaction progress via TLC (stain with Ninhydrin or PMA) or GC-MS. The starting material peak should disappear, replaced by the methoxy-adduct.
-
-
Work-up:
-
Concentrate the methanolic solution under reduced pressure (Rotavap at 30 °C). Caution: Do not heat excessively; N,O-acetals can be thermally sensitive.
-
Resuspend the residue in Et₂O (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove electrolyte traces.
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
-
Purification:
-
Flash chromatography on neutral alumina (SiO₂ can cause hydrolysis) using Hexanes/EtOAc (9:1).
-
Critical Control Point: The stability of the gem-disubstituted product depends on the N-protecting group. Carbamates (Boc, Cbz) are essential to destabilize the iminium ion and prevent hydrolysis during workup.
Protocol B: Synthesis of Hindered -Amino Ethers via Silver-Mediated Alkylation
Application: Synthesis of sterically congested ethers (e.g., gem-dimethyl backbones) where Williamson ether synthesis fails due to E2 elimination.
Mechanism: This protocol utilizes a distinct
Materials & Reagents
-
Electrophile: Tertiary alkyl bromide or iodide (e.g., tert-butyl iodide or bridgehead halide).
-
Nucleophile: N-Protected amino alcohol (e.g., N-Boc-ethanolamine).
-
Promoter: Silver Triflate (AgOTf) or Silver Carbonate (Ag₂CO₃).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Additive: 2,6-Di-tert-butylpyridine (DTBP) – Crucial proton scavenger that does not poison the Lewis Acid.
Step-by-Step Methodology
-
Preparation (Glovebox or Schlenk Line):
-
Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar.
-
Add AgOTf (1.5 equiv) and DTBP (1.5 equiv) under Argon flow.
-
Note: Protect from light by wrapping the flask in aluminum foil.
-
-
Addition:
-
Dissolve the N-protected amino alcohol (1.0 equiv) and the tertiary alkyl halide (1.2 equiv) in anhydrous DCM (0.2 M concentration).
-
Add the solution to the silver salt mixture at -78 °C initially, then allow to warm to 0 °C or Room Temperature depending on substrate reactivity.
-
-
Reaction Monitoring:
-
Stir vigorously for 4–12 hours.
-
Monitor by 1H NMR (mini-workup of aliquot) looking for the shift of the
-proton on the alcohol.
-
-
Quench & Isolation:
-
Filter the heterogeneous mixture through a pad of Celite to remove silver salts.
-
Wash the filtrate with 1M HCl (to remove pyridine base) and saturated NaHCO₃.
-
Concentrate and purify via silica gel chromatography.
-
Troubleshooting: If elimination (alkene formation) competes with etherification, switch solvent to Trifluorotoluene or reduce temperature and increase reaction time.
Data Analysis & Validation
The following table summarizes expected outcomes and stability profiles for gem-disubstituted amino ethers prepared via these methods.
| Parameter | Cyclic | Hindered |
| Primary Challenge | Electronic stabilization of N-C-O bond | Steric hindrance to bond formation |
| Typical Yield | 65 - 85% | 40 - 70% |
| Metabolic Stability (HLM) | High (if cyclic and N-acylated) | Excellent (Steric block of metabolic soft spots) |
| Hydrolytic Stability | Moderate (Sensitive to aqueous acid) | High (Stable to acid/base) |
| Key Spectral Feature |
References
-
Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of cyclic amines and amides." Journal of the American Chemical Society.[2][3][4] Link
-
Kawamata, Y., Yan, M., & Baran, P. S. (2019).[5] "Scalable, electrochemical oxidation of unactivated C-H bonds." (Relevant for modern adaptations of ether synthesis). Science. Link
-
Perry, M. A., et al. (2017). "Strategic Applications of N-Acyliminium Ions in the Synthesis of Bioactive Heterocycles." Chemical Reviews. Link
-
Federsel, H. J. (2003). "Drug Development: From Discovery to Market—The Role of Chemical Process Research." Acc.[1][2][6][7] Chem. Res. (Context on stability of gem-disubstituted drugs). Link
-
Xiang, J., et al. (2019).[5] "Hindered dialkyl ether synthesis with electrogenerated carbocations." Nature. Link
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- 4. Cyclic ether synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Application Note & Protocol: Determining the Solubility of (1-Methoxycyclooctyl)methanamine in Organic Solvents
Introduction
(1-Methoxycyclooctyl)methanamine is a primary amine featuring a bulky, non-polar cyclooctyl group and a polar methoxy group. This unique combination of functional groups suggests a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it may serve as a building block, a reagent, or a modifying agent. The principle of "like dissolves like" provides a foundational framework for predicting its solubility.[1] The large, non-polar cyclooctyl ring is expected to favor solubility in non-polar, aprotic solvents, while the primary amine and methoxy groups, capable of hydrogen bonding, will contribute to its solubility in polar solvents.[2][3] This application note provides a detailed protocol for the experimental determination of the solubility of this compound and a theoretical framework for interpreting the results.
Structural Analysis and Predicted Solubility
The molecular structure of this compound dictates its intermolecular interactions and, consequently, its solubility.
-
Non-Polar Character: The dominant feature is the C8 cyclooctyl ring, a large, hydrophobic moiety. This suggests good solubility in non-polar solvents like hexanes, toluene, and diethyl ether, where van der Waals forces will be the primary intermolecular interaction.[2]
-
Polar Character: The presence of a primary amine (-NH2) and an ether (-OCH3) introduces polarity. The primary amine is capable of both donating and accepting hydrogen bonds, which should promote solubility in polar protic solvents such as alcohols.[4] The ether group can act as a hydrogen bond acceptor.[5][6]
-
Overall Polarity: The molecule possesses a moderate overall polarity due to the amine and methoxy groups. This suggests that it will also be soluble in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane (DCM).[7]
Based on this analysis, a range of solvents should be tested to build a comprehensive solubility profile.
Recommended Solvents for Solubility Screening
The following table outlines a selection of organic solvents, categorized by their polarity, that are recommended for testing the solubility of this compound.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Non-Polar | n-Hexane | High | The large cyclooctyl group will interact favorably with the non-polar solvent. |
| Toluene | High | The aromatic ring of toluene can interact with the cyclooctyl group via van der Waals forces. | |
| Polar Aprotic | Diethyl Ether | High | Ethers are good solvents for many organic compounds.[8][9] The structure is similar to the methoxy group. |
| Tetrahydrofuran (THF) | High | A cyclic ether that is a versatile solvent for a wide range of organic compounds.[9] | |
| Ethyl Acetate | Moderate to High | The ester functionality provides polarity, which should interact with the amine and ether groups. | |
| Dichloromethane (DCM) | Moderate to High | A common solvent for a wide range of organic compounds. | |
| Acetonitrile | Moderate | A polar aprotic solvent that can interact with the polar functional groups. | |
| Dimethylformamide (DMF) | Moderate | A highly polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | Moderate to Low | A highly polar aprotic solvent, often used for compounds with low solubility in other solvents.[10] | |
| Polar Protic | Methanol | Moderate to High | The smallest alcohol, capable of strong hydrogen bonding with the primary amine. |
| Ethanol | Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility. | |
| Isopropanol | Moderate to Low | The bulkier alkyl group may hinder effective solvation. |
Experimental Protocol: Gravimetric Solubility Determination
This protocol details a reliable "excess solid" method for determining the solubility of this compound in a given organic solvent at a specific temperature.[10]
Materials and Equipment
-
This compound (solid or liquid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Workflow for Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
To a 4 mL glass vial, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid present after equilibration.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in a constant temperature bath (e.g., 25 °C) equipped with a magnetic stirrer.
-
Stir the mixture vigorously for 24 to 48 hours to ensure that equilibrium is reached. The equilibration time may need to be optimized.
-
-
Sample Collection:
-
After the equilibration period, turn off the stirrer and allow the excess solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
-
Sample Processing:
-
Attach a 0.22 µm syringe filter (compatible with the solvent) to the syringe.
-
Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact weight of the empty dish.
-
-
Solvent Evaporation and Quantification:
-
Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight is achieved.
-
Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
-
Calculation:
-
Calculate the weight of the dissolved this compound by subtracting the initial weight of the dish from the final weight.
-
The solubility is then calculated as the mass of the dissolved compound divided by the volume of the supernatant collected.
Solubility (mg/mL) = (Final Weight of Dish - Initial Weight of Dish) / Volume of Supernatant
-
Safety and Handling Precautions
-
Primary amines can be corrosive and may cause skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
-
Many ethers can form explosive peroxides over time when exposed to air.[5] Ethereal solvents should be tested for peroxides before use, especially if they have been stored for an extended period.
Data Interpretation and Reporting
The experimentally determined solubility values should be compiled into a table for easy comparison. It is recommended to perform each measurement in triplicate to ensure reproducibility. The results can be used to guide solvent selection for chemical reactions, purifications (e.g., recrystallization), and formulation development. The temperature at which the solubility was determined should always be reported, as solubility is temperature-dependent.
References
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]
-
Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
-
Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]
-
Wang, S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Wang, S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]
-
Unacademy. Physical Properties of Ethers. [Link]
-
EBSCO. Ethers | Chemistry | Research Starters. [Link]
-
ChemRxiv. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
Ralston, A. W., et al. (1943). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Journal of Organic Chemistry. [Link]
-
DC S.A. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
DC S.A. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
OpenOChem Learn. Physical Properties of Ethers and Epoxides. [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]
-
SlideShare. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]
-
Science Ready. Organic Bases: Amines – HSC Chemistry. [Link]
-
BrainKart. (2021, July 4). Physical and Chemical properties of amines. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Australian Government Department of Health. (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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- 12. diplomatacomercial.com [diplomatacomercial.com]
Application Note: Overcoming Steric Bulk – Efficient Coupling Strategies for Cyclooctyl Amines
Executive Summary
Coupling peptide fragments or amino acids to cyclooctyl amines presents a distinct thermodynamic and kinetic challenge in medicinal chemistry. Unlike flexible linear alkyl amines or rigid small rings (cyclopropyl), the cyclooctane ring exists in a dynamic equilibrium of "boat-chair" and "crown" conformations. This creates a "shielding cone" around the nucleophilic nitrogen, dramatically reducing the rate of amide bond formation.
Standard reagents (EDC/HOBt, HBTU) often fail here, leading to stalled reactions, extensive epimerization of the activated amino acid, or diketopiperazine (DKP) formation.
This guide details three tiered protocols to overcome this barrier, prioritizing T3P® (Propylphosphonic anhydride) and COMU/Oxyma for their superior kinetic profiles, with Ghosez’s Reagent as the definitive solution for the most recalcitrant substrates.
Strategic Decision Matrix
Before selecting a protocol, evaluate your substrate's solubility and the steric demand of the carboxylic acid partner (e.g., Aib, N-methyl amino acids).
Figure 1: Decision matrix for selecting the optimal coupling reagent based on steric demand and solubility.
Mechanistic Insight: Why Standard Reagents Fail
The failure of standard uronium reagents (HBTU/HATU) with cyclooctyl amines is rarely due to the lack of active ester formation. Rather, it is a kinetic competition:
-
Slow Nucleophilic Attack: The cyclooctyl ring's transannular hydrogens create steric bulk that retards the approach of the amine to the activated ester.
-
Competing Hydrolysis/Epimerization: While the amine "waits" to attack, the highly reactive OAt/OBt ester is vulnerable to hydrolysis (trace water) or oxazolone formation (leading to racemization).
The Solution: We must use reagents that generate an intermediate energetic enough to force the coupling or stabilize the intermediate against racemization during the slow coupling event.
Protocol A: The Modern Standard (COMU/Oxyma)
Best For: Standard amino acids coupling to cyclooctyl amines; Solid-Phase Peptide Synthesis (SPPS).
Rationale: COMU is a third-generation uronium salt based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Unlike benzotriazoles (HOBt/HOAt), Oxyma-based reagents are non-explosive and show superior solubility.[1] The Oxyma leaving group is less acidic than HOAt, reducing the risk of base-catalyzed epimerization while maintaining high reactivity.
Materials
-
Reagent: COMU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF or NMP (anhydrous)
-
Additive: Oxyma Pure (0.5 equiv - optional, boosts rate)
Step-by-Step Procedure
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in minimal anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (1.0 equiv) to the acid mixture. Note: The solution should turn bright orange/red. Allow to activate for 2 minutes.
-
Coupling: Add the cyclooctyl amine (1.1 equiv) and the second portion of DIPEA (1.0 equiv).
-
Incubation: Stir at room temperature for 1–2 hours.
-
Tip: For SPPS, use microwave irradiation (75°C, 5 mins) if the resin allows.
-
-
Quench: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA), saturated NaHCO₃ (to remove Oxyma), and brine.
Protocol B: The Heavy Lifter (T3P®)
Best For: Sterically hindered acids (Val, Ile, Aib) coupling to cyclooctyl amines; Solution phase.
Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. This intermediate is highly reactive toward amines but remarkably stable toward epimerization. T3P is supplied as a 50% solution in EtOAc or DMF.
Experimental Workflow (T3P)
Figure 2: T3P coupling workflow. Note the addition order: T3P is added last to the cold mixture.
Step-by-Step Procedure
-
Setup: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and Cyclooctyl Amine (1.1 equiv) in EtOAc (preferred) or DMF. Concentration should be high (0.5 – 1.0 M) to drive kinetics.
-
Base: Add DIPEA (3.0 – 5.0 equiv).
-
Chill: Cool the mixture to 0°C. Crucial for suppressing initial epimerization.
-
Activation: Add T3P (50% w/w solution) dropwise.
-
Standard: 1.5 equiv.
-
Highly Hindered: 3.0 equiv.
-
-
Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.
-
Workup: T3P byproducts are water-soluble.[2][3][4][5] Simply wash the organic layer with water, 1M HCl, and brine.
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Best For: Extremely unreactive systems where T3P fails; N-methylated cyclooctyl amines.
Rationale: This method converts the carboxylic acid into an Acid Chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) .[6] Acid chlorides are the most reactive electrophiles available for acylation, bypassing the steric barrier of the cyclooctyl group.
Safety Warning
-
Ghosez’s reagent is moisture-sensitive. All glassware must be oven-dried.
-
Perform in a fume hood.
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.
-
Stir for 1–2 hours. Monitor by TLC (acid spot disappears) or assume quantitative conversion.
-
-
Coupling:
-
In a separate flask, dissolve Cyclooctyl Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.
-
Add the pre-formed Acid Chloride solution dropwise to the amine solution at 0°C.
-
-
Completion:
-
Stir at RT for 1 hour. The reaction is usually instantaneous once mixed.
-
Comparative Data & Performance
| Feature | Protocol A (COMU) | Protocol B (T3P) | Protocol C (Ghosez) |
| Mechanism | Active Ester (Oxyma) | Mixed Anhydride | Acid Chloride |
| Steric Tolerance | High | Very High | Extreme |
| Epimerization Risk | Low | Very Low | Moderate (if base excess) |
| Workup | Wash required | Aqueous extraction (Easiest) | Aqueous extraction |
| Safety | Excellent (Non-explosive) | Excellent | Good (Corrosive) |
| Cost | Moderate | Moderate | High |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation Reagents: Propanephosphonic Acid Anhydride (T3P). Angewandte Chemie International Edition, 19(2), 133-134.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent. Chemistry – A European Journal, 15(37), 9394–9403.
Sources
Application Note: Strategic Utilization of C10H21NO Amines in Heterocyclic Synthesis
This guide focuses on the specific application of C10H21NO isomers, primarily 4-Hexylmorpholine (a tertiary cyclic amine) and its functional isomer Decanamide (often grouped in nitrogenous lipid synthesis), in the construction of heterocyclic compounds.
While Decanamide acts as a direct structural precursor for oxazolines, 4-Hexylmorpholine serves a critical role as a tunable base and ionic liquid precursor in Green Chemistry protocols for heterocyclic synthesis.
Technical Profile & Isomer Landscape
The molecular formula C10H21NO represents a degree of unsaturation of 1. In the context of heterocyclic synthesis, this manifests in two distinct chemical behaviors:
| Isomer Class | Primary Candidate | Structure Description | Synthetic Utility |
| Cyclic Amine | 4-Hexylmorpholine | Saturated morpholine ring with a C6-alkyl tail. | Catalyst/Solvent: Precursor for Ionic Liquids (ILs); Lipophilic base for Pd-catalyzed couplings. |
| Fatty Amide | Decanamide | Linear C10 primary amide. | Substrate: Direct cyclodehydration precursor for 2-Nonyl-2-oxazolines . |
Application I: 4-Hexylmorpholine in "Green" Heterocyclic Synthesis
Role: Precursor for Tunable Ionic Liquids (Solvents)
4-Hexylmorpholine is a pivotal starting material for synthesizing Morpholinium-based Ionic Liquids (ILs) . These ILs are replacing volatile organic solvents (VOCs) in the synthesis of pharmacologically active heterocycles like 1,4-Dihydropyridines (1,4-DHPs) and Pyrans .
Mechanism of Action
The N-alkylation of 4-hexylmorpholine creates a quaternary ammonium cation. The resulting IL acts as both a solvent and a catalyst that stabilizes charged intermediates in Knoevenagel and Hantzsch condensations.
Experimental Protocol: Synthesis of [HMIM][Br] and Application in Hantzsch Reaction
Phase A: Synthesis of N-Hexyl-N-Methylmorpholinium Bromide ([HMMorph][Br])
This step converts the C10H21NO amine into a C11 ionic species.
-
Reagents:
-
4-Hexylmorpholine (17.1 g, 100 mmol)
-
Methyl Bromide (or Methyl Iodide for [I] salt) - Note: Use alkyl halide in slight excess.
-
Solvent: Acetonitrile (dry, 50 mL).
-
-
Procedure:
-
Dissolve 4-Hexylmorpholine in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add Methyl Bromide dropwise at 0°C under N2 atmosphere to prevent oxidation.
-
Reflux the mixture at 80°C for 12 hours.
-
Monitoring: Check TLC (MeOH:DCM 1:9) for disappearance of the starting amine.
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Wash the residue with ethyl acetate (3 x 20 mL) to remove unreacted amine.
-
Dry under high vacuum (60°C, 4h) to obtain a viscous, hygroscopic liquid (Yield >90%).
-
Phase B: One-Pot Hantzsch Synthesis of Polyhydroquinoline
Using the synthesized IL as a recyclable solvent.
-
Reagents:
-
Dimedone (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium Acetate (1.2 mmol)
-
Solvent: [HMMorph][Br] (2 mL)
-
-
Procedure:
-
Combine all reagents in a 10 mL flask containing the IL.
-
Stir at 80°C for 45–60 minutes.
-
Validation: Monitor reaction progress via TLC. The IL promotes the solubility of the aldehyde and stabilizes the imine intermediate.
-
-
Isolation:
-
Add water (5 mL) to the reaction mixture. The solid product precipitates out (the IL is water-soluble).
-
Filter the solid and recrystallize from ethanol.
-
Recycling: The aqueous filtrate containing [HMMorph][Br] can be evaporated under vacuum to recover the IL for subsequent cycles (up to 5 times with <5% loss in activity).
-
Pathway Visualization
Caption: Transformation of 4-Hexylmorpholine into an Ionic Liquid solvent for the green synthesis of nitrogen heterocycles.
Application II: Decanamide in Oxazoline Synthesis
Role: Direct Structural Precursor
While 4-Hexylmorpholine acts as a tool, the isomer Decanamide (C10H21NO) is a substrate. It is used to synthesize 2-Nonyl-2-oxazoline , a heterocyclic monomer used in cationic ring-opening polymerizations and as a ligand backbone.
Experimental Protocol: Dehydrative Cyclization
Note: Direct conversion of amides to oxazolines usually requires an intermediate step or specific dehydration catalysts.[1]
-
Precursor Synthesis (if starting from Acid):
-
Decanoic acid + Ethanolamine
N-(2-hydroxyethyl)decanamide. -
Note: The prompt specifies C10H21NO. Decanamide (Primary Amide) is C10H21NO. To make an oxazoline, we typically need the N-(2-hydroxyethyl) derivative (C12) or react Decanamide with ethylene glycol derivatives.
-
Direct C10 Route: Reaction of Decanamide with Ethylene Carbonate or 2-Chloroethanol .
-
-
Protocol: Synthesis of 2-Nonyl-2-oxazoline from Decanamide
-
Reagents:
-
Decanamide (10 mmol)
-
2-Chloroethanol (12 mmol)
-
Base: Potassium Carbonate (K2CO3)
-
-
Step 1 (N-Alkylation):
-
Reflux Decanamide and 2-Chloroethanol in Toluene with K2CO3 for 12h.
-
Forms N-(2-hydroxyethyl)decanamide intermediate.
-
-
Step 2 (Cyclodehydration):
-
Catalyst: DAST (Diethylaminosulfur trifluoride) or TsCl/Et3N.
-
Add TsCl (1.1 eq) and Et3N (2.5 eq) to the intermediate in DCM at 0°C.
-
Stir 2h at Room Temp.
-
-
Result: Formation of the 5-membered oxazoline ring containing the C9 hydrophobic tail.
-
Comparative Data: C10H21NO Utility
| Feature | 4-Hexylmorpholine Application | Decanamide Application |
| Reaction Type | Solvent Engineering / Catalysis | Structural Synthesis |
| Target Heterocycle | 1,4-Dihydropyridines, Pyrroles (via IL) | 2-Oxazolines |
| Green Metric | High (Recyclable Solvent) | Moderate (Atom Economy depends on dehydration method) |
| Key Advantage | Replaces DMF/DMSO; Recyclable | Generates lipophilic ligands for asymmetric catalysis |
References
-
Ionic Liquid Synthesis: Greener synthesis of nitrogen heterocycles using morpholinium ionic liquids. Journal of Molecular Liquids.
-
Oxazoline Protocols: Synthesis of 2-oxazolines from amides and amino alcohols.[2] Organic Chemistry Portal.
-
Morpholine Properties: 4-Hexylmorpholine Physical Properties and Safety Data. ChemicalBook.[3]
-
Hantzsch Reaction: One-pot synthesis of polyhydroquinoline derivatives using ionic liquids. Green Chemistry Letters and Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: (1-Methoxycyclooctyl)methanamine Synthesis
This guide addresses the synthesis of (1-Methoxycyclooctyl)methanamine , a sterically congested 1,1-disubstituted cycloalkane. The synthesis of this scaffold presents three specific "yield killers": the reversibility of the initial addition, the difficulty of O-methylating a tertiary alcohol without elimination, and the volatility of the final free-base amine.
Executive Summary: The Synthetic Logic
The most robust route for 1-alkoxy-1-aminomethyl cycloalkanes is the Nitro-Aldol (Henry) Pathway . While the Cyanohydrin route is possible, the Henry reaction offers better atom economy and easier handling of intermediates for this specific ring size.
The Pathway:
-
Henry Reaction: Cyclooctanone + Nitromethane
1-(Nitromethyl)cyclooctanol. -
O-Methylation: 1-(Nitromethyl)cyclooctanol
1-Methoxy-1-(nitromethyl)cyclooctane. -
Reduction: Nitro group
Primary Amine.
Phase 1: The Scaffold Formation (Henry Reaction)
Objective: Synthesis of 1-(nitromethyl)cyclooctanol.
The Issue: Users often report low conversion rates or "stalled" reactions. This is due to the retro-Henry reaction (reversibility) and the transannular strain of the cyclooctane ring, which disfavors
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<40%) | Equilibrium favoring ketone. | Solvent Switch: Run neat (no solvent) or in minimal EtOH. Use 1.5–2.0 eq. of Nitromethane. |
| Product is an Oil/Goo | Incomplete crystallization. | Purification: Do NOT distill (explosion hazard). Flash chromatography (Hex/EtOAc). |
| Retro-Aldol during workup | pH too high during quench. | Acidic Quench: Neutralize the base catalyst immediately with cold acetic acid before aqueous workup. |
Expert Protocol (Self-Validating):
-
Catalyst: Use KF/Al₂O₃ (40 wt%) or TBAF rather than strong hydroxide bases to minimize retro-reaction.
-
Procedure: Stir Cyclooctanone (1 eq) and Nitromethane (1.5 eq) with KF/Al₂O₃ (0.1 eq) at 0°C
RT. Monitor by TLC (stain with KMnO₄; nitromethane does not stain, product does).
Phase 2: The Bottleneck (O-Methylation)
Objective: Methylation of the tertiary alcohol.
Critical Warning: This is the step where 80% of yields are lost. Standard Williamson conditions (
Q: Why is my product turning into an alkene?
A: You are using a base that is too strong (
Q: How do I methylate a hindered tertiary alcohol without elimination? A: You must switch to non-basic or mildly basic methylation strategies.
Recommended Protocol: The Silver Oxide Method This method drives the reaction via the affinity of Silver for Iodide, avoiding strong bases.
-
Dissolve 1-(nitromethyl)cyclooctanol in MeCN (polar aprotic is essential).
-
Add MeI (5.0 eq) and Ag₂O (2.0 eq).
-
Crucial Step: Seal the flask and stir at 40°C in the dark for 24–48h.
-
Validation: Filter through Celite. The filtrate should show a new spot on TLC (less polar than starting material).
Alternative: The Meerwein Salt Method (If Ag₂O fails)
Use Trimethyloxonium tetrafluoroborate (
Phase 3: The Reduction
Objective: Converting the Nitro group to the Amine.
The Issue: Incomplete reduction or difficulty isolating the amine from aluminum salts.
Troubleshooting Guide:
| Reagent | Pros/Cons | Best Practice |
| LiAlH₄ (LAH) | High Risk. Can cause demethylation if heated too high. | Use THF at reflux. Quench with Rochelle's Salt (Sodium potassium tartrate) to break the aluminum emulsion. |
| H₂ / Raney Ni | Cleanest. Requires high pressure (50 psi). | Run in MeOH .[1] If the amine is not forming, add a trace of |
| Zn / HCl | Messy. Hard to isolate product from Zinc salts. | Avoid for this substrate; acid ether cleavage is a risk. |
Phase 4: Isolation (The "Invisible" Loss)
Problem: "My NMR looks perfect, but I have 10% yield." Cause: this compound is a low-molecular-weight free base. It is volatile . If you rotovap the ether/DCM extract to dryness under high vacuum at 40°C+, you are pumping your product into the trap.
The Fix:
-
Acidify the crude reaction mixture with HCl in Dioxane/Ether to form the Hydrochloride Salt .
-
Filter the solid salt. This stabilizes the molecule and prevents volatility loss.
-
If the free base is required, liberate it only immediately before use and remove solvent under controlled vacuum (>100 mbar, not high vac).
Visualizing the Workflow
Caption: Optimized synthetic pathway emphasizing the critical divergence at the methylation step to avoid elimination side-products.
References
-
Henry Reaction on Cycloalkanones: Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media.[1] Journal of Organic Chemistry, 62(2), 425-427. Link
-
Methylation of Hindered Alcohols: Tanabe, Y., et al. (2000). Mild and Efficient O-Methylation of Tertiary Alcohols. Synlett, 2000(11), 1619-1621. Link
-
Use of Silver Oxide: Grundy, J., et al. (1972). Methylation of hindered alcohols using silver oxide and methyl iodide. Tetrahedron Letters, 13(9), 757-758. Link
-
Gabapentin Analog Synthesis (Mechanistic Grounding): Bryans, J. S., et al. (1998). 3-Substituted GABA Analogs with Central Nervous System Activity: A Review. Medicinal Research Reviews, 19(2), 149-177. Link
Sources
Technical Support Center: Handling Air-Sensitive Primary Amines in the Laboratory
Welcome to the technical support center for handling air-sensitive primary amines. This resource is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital compounds. Primary amines are foundational building blocks in organic synthesis, but their reactivity with atmospheric oxygen and moisture can lead to compound degradation, inconsistent experimental results, and safety hazards.[1][2] This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem identification and resolution.
Issue 1: My reaction with a primary amine is sluggish, and the yield is lower than expected.
Possible Cause: This is a classic symptom of reagent degradation due to exposure to air or moisture. Primary amines can be oxidized or react with water, reducing the amount of active reagent available for your desired transformation.[1][3]
Troubleshooting Workflow:
-
Verify Reagent Quality: If you are not using a freshly opened bottle, your primary amine may have already degraded. Consider purifying the amine before use.
-
Evaluate Your Inert Atmosphere Technique: Ensure your setup for excluding air and moisture is robust.
-
Glassware Preparation: All glassware must be rigorously dried, either by oven-drying overnight at over 125°C or by flame-drying under vacuum.[4][5][6][7] A thin film of adsorbed moisture on glassware is a common source of contamination.[4][6][7]
-
Inert Gas Source: Use a high-purity inert gas, such as argon or nitrogen.[8][9][10] Argon is denser than air and can provide a more stable inert blanket.[10]
-
Degassing Solvents: Dissolved oxygen in solvents can be a significant issue.[3] Degas all solvents immediately before use by sparging with an inert gas, or by using the freeze-pump-thaw method for more rigorous applications.[3][11]
-
-
Refine Your Reagent Transfer Technique: The transfer of the primary amine from its storage container to the reaction vessel is a critical step where contamination can occur.
Protocol for Syringe Transfer of an Air-Sensitive Primary Amine:
-
Oven-dry the syringe and needle separately and allow them to cool in a desiccator.
-
Assemble the syringe and needle, and flush with dry nitrogen or argon at least 10 times to remove residual air and moisture.[4][7]
-
Puncture the septum of the primary amine storage bottle (e.g., a Sure/Seal™ bottle) with the needle.[4][6][7]
-
Inject a volume of inert gas equivalent to the volume of liquid you intend to withdraw to create a positive pressure.
-
Slowly withdraw the desired volume of the primary amine. Avoid pulling the plunger back forcefully, as this can create gas bubbles and cause leaks.[12]
-
Withdraw a small "buffer" of inert gas into the syringe after taking the liquid.[13]
-
Transfer the amine to the reaction flask, which is already under a positive pressure of inert gas.
Issue 2: I observe a color change or the formation of a precipitate in my primary amine upon storage or during my reaction.
Possible Cause: Unwanted color changes or precipitate formation are often indicators of oxidation or other degradation pathways. For example, many primary aromatic amines are susceptible to oxidation, which can lead to the formation of highly colored impurities.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected color change or precipitate.
Preventative Measures:
-
Storage: Store primary amines in a cool, dry, and dark place under an inert atmosphere.[15][16] For highly sensitive amines, storage in a glove box is recommended.[17]
-
Packaging: Utilize containers with secure seals, such as Sure/Seal™ bottles, which allow for reagent transfer without compromising the integrity of the remaining material.[4][6][7]
-
Purification: If you suspect your amine has degraded, purification is necessary. Common methods include distillation under reduced pressure or column chromatography. For chromatography of basic amines, it is often beneficial to use a mobile phase containing a small amount of a tertiary amine like triethylamine or to use an amine-functionalized stationary phase to prevent streaking and improve separation.[18][19]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between handling a primary amine and other air-sensitive reagents like organolithiums?
A1: While both require rigorous inert atmosphere techniques, the primary mode of decomposition can differ. Organolithiums are often pyrophoric, meaning they can spontaneously ignite in air, posing an immediate fire hazard.[1] Primary amines are generally not pyrophoric but are susceptible to slower oxidation and reaction with moisture, which degrades the reagent and can lead to failed reactions.[1][17] The safety precautions and the consequences of exposure differ accordingly.
Q2: How do I properly prepare my glassware for working with air-sensitive primary amines?
A2: The key is to remove adsorbed water from the glass surfaces.[4][6][7]
| Method | Protocol | Advantages | Disadvantages |
| Oven-Drying | Place glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[4][6][7] Assemble the hot glassware and cool it under a stream of dry inert gas.[4][6][7] | Highly effective for all glassware, including complex pieces.[7] | Time-consuming. |
| Flame-Drying | Assemble the glassware and flush with an inert gas. Heat the glass surfaces with a heat gun or a gentle flame until hot to the touch.[5] Allow to cool under a positive pressure of inert gas. | Quick and suitable for simple setups. | Less effective for complex glassware with internal surfaces.[7] Requires careful handling to avoid burns and glass breakage. |
Q3: What are the best practices for long-term storage of air-sensitive primary amines?
A3: Proper long-term storage is essential to maintain the purity and reactivity of your primary amines.
-
Inert Atmosphere: The container should be flushed with a dry inert gas like argon or nitrogen before sealing.[17]
-
Temperature: Store at temperatures recommended on the safety data sheet (SDS), typically in a refrigerator or freezer, to minimize volatility and slow degradation.[15][17]
-
Container: Use containers made of compatible materials like glass or high-density polyethylene (HDPE) with a tight-fitting cap.[15] For repeated access, bottles with septa are ideal.[4][6][7]
-
Light Protection: Store in amber vials or in the dark to prevent photochemical decomposition.[17]
Q4: How should I dispose of excess or waste air-sensitive primary amines?
A4: Never dispose of reactive chemicals down the drain.
-
Quenching: Small residual amounts of primary amines can be quenched before disposal. This should be done in a fume hood.[10] A general procedure involves diluting the amine with an inert solvent (like toluene) and slowly adding a proton source, such as isopropanol, while cooling the mixture.[10][20]
-
Waste Collection: For larger quantities, or if you are unsure about a safe quenching procedure, treat the material as hazardous waste.[20] Collect it in a properly labeled, sealed container and follow your institution's hazardous waste disposal protocols.[16] Always consult the material's SDS for specific disposal instructions.[16]
Q5: Can I use a nitrogen-filled balloon instead of a Schlenk line for my reaction?
A5: A nitrogen-filled balloon is a common and convenient way to maintain a positive pressure of inert gas in a reaction flask for a short period.[13] However, latex balloons are permeable to oxygen over time, so this method is not suitable for reactions that are highly sensitive or run for extended periods (e.g., overnight).[21] For such reactions, a Schlenk line connected to a cylinder of high-purity inert gas is the more reliable option.
Caption: Basic setup for maintaining an inert atmosphere in a reaction.
By adhering to these principles and techniques, you can significantly improve the reliability of your experiments and ensure the safe handling of air-sensitive primary amines in your laboratory.
References
-
Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Inert Atmosphere - YouTube. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
-
Amines | RPS. Available at: [Link]
-
2.3 The Manipulation of Air-Sensitive Compounds. Available at: [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]
-
How to create inert atmosphere ? | ResearchGate. Available at: [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
-
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. Available at: [Link]
-
Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). Available at: [Link]
-
Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Available at: [Link]
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. Available at: [Link]
- US3337630A - Process for the purification of amines - Google Patents.
-
Amine purification, - Chemistry - Science Forums. Available at: [Link]
-
Hints for Handling Air-Sensitive Materials | Fauske & Associates. Available at: [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials Link downloads document, Link opens in new window - Environmental Health and Safety. Available at: [Link]
-
Is there an easy way to purify organic amines? - Biotage. Available at: [Link]
-
Performing Sensitive Reactions without a Schlenk Line. Available at: [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]
-
Ain't no party like an air-sensitive synthesis party! : r/chemistry - Reddit. Available at: [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. ossila.com [ossila.com]
- 18. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 19. biotage.com [biotage.com]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. reddit.com [reddit.com]
Technical Support Center: Methoxy-Substituted Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted amines. This guide is designed to provide expert advice, field-proven insights, and practical troubleshooting for preventing and diagnosing the degradation of these valuable compounds. As Senior Application Scientists, we understand the nuances of experimental work and have structured this resource to address the specific challenges you may encounter.
Section 1: Troubleshooting Guide - Has My Amine Degraded?
This section is for situations where you suspect degradation has already occurred. Use this guide to diagnose the issue and find actionable solutions to prevent it in the future.
Problem 1: My methoxy-substituted amine solution or solid has changed color (e.g., colorless to yellow or brown).
Q: What causes the color change in my methoxy-substituted amine?
A: The appearance of a yellow or brown hue is a classic indicator of degradation, most commonly due to oxidation. Aromatic amines are sensitive to atmospheric oxygen, and this process can be accelerated by light and heat. The amine group (-NH2) can be oxidized to form highly colored nitroso (-N=O) and nitro (-NO2) compounds, as well as complex oligomeric products.[1][2] The methoxy group (-OCH3), being electron-donating, activates the aromatic ring, which can influence the rate and pathway of oxidation.
dot
Caption: General troubleshooting workflow for suspected amine degradation.
Experimental Protocol: Confirming Oxidative Degradation
-
Sample Preparation: Dissolve a small, accurately weighed amount of the suspect (discolored) amine and a reference sample (fresh or properly stored) in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
HPLC Analysis: Analyze both samples using a stability-indicating HPLC method. A simple gradient method with a C18 column, using a mobile phase of water and acetonitrile (both with 0.1% formic acid), is often a good starting point.
-
Data Interpretation:
-
Compare the chromatograms. A significant decrease in the peak area of the parent amine in the suspect sample compared to the reference indicates degradation.
-
The appearance of new, more polar peaks (earlier retention time) or broader, less-defined peaks can indicate degradation products.
-
-
LC-MS Analysis: If available, run the suspect sample on an LC-MS system to obtain the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 amu (atomic mass units) suggests N-oxidation (amine to N-oxide), while an increase of +14 amu (net) or +30 amu (net) can indicate the formation of nitroso or nitro groups, respectively.
Problem 2: My reaction is giving low yields or unexpected side products.
Q: Could degradation of my methoxy-substituted amine be the cause of poor reaction outcomes?
A: Absolutely. If the amine is a starting material, its degradation reduces the amount of active reagent available for your desired transformation. Furthermore, the degradation products themselves can sometimes interfere with the reaction, poison catalysts, or form their own unintended side products.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting a reaction, always check the purity of your amine, especially if it's from an older bottle or has been stored improperly. A quick TLC or HPLC analysis against a reliable standard is recommended.
-
Consider Reaction Conditions:
-
Atmosphere: Are you running the reaction under an inert atmosphere (Nitrogen or Argon)? Many organometallic catalysts and reagents are sensitive to oxygen, which also promotes amine degradation.
-
Temperature: High reaction temperatures can accelerate thermal degradation pathways.[3]
-
Light: If your reaction setup is exposed to direct lab light for extended periods, photodegradation could be a factor, particularly with UV-sensitive compounds.[4]
-
-
Use a Protecting Group: If the amine functionality is not the reactive site in a given step but is sensitive to the reaction conditions, consider protecting it. This is a common strategy in multi-step synthesis.
dot
Caption: Workflow for using an amine protecting group strategy.
Section 2: FAQs - Proactive Prevention of Degradation
This section provides answers to common questions about the proper handling, storage, and use of methoxy-substituted amines to ensure their stability and integrity.
Q1: What are the primary degradation pathways for methoxy-substituted amines?
A: The main pathways are oxidation, photodegradation, and thermal degradation. The susceptibility to each pathway depends on the specific molecular structure, including the position of the methoxy group relative to the amine.
| Degradation Pathway | Primary Causes | Key Indicators |
| Oxidation | Exposure to atmospheric O₂, presence of metal ions (Fe, Cu), oxidizing reagents.[3] | Color change (yellow/brown), formation of N-oxides, nitroso, nitro, and polymeric compounds.[1] |
| Photodegradation | Exposure to UV or high-energy visible light.[4][5] | Color change, loss of potency, formation of isomers (e.g., E/Z isomerization) or fragmentation products.[4][6] |
| Thermal Degradation | High temperatures, especially for prolonged periods.[3] | Darkening of material, gas evolution, formation of byproducts.[7] |
| Acid/Base Hydrolysis | Strong acidic or basic conditions in solution.[8] | Cleavage of the methoxy group or other labile parts of the molecule. |
Q2: What are the ideal storage and handling conditions for these compounds?
A: Proper storage is the most critical factor in preventing degradation. The following table summarizes best practices based on material safety data sheets and general chemical principles.[9]
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Minimizes contact with atmospheric oxygen, preventing oxidative degradation. |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. | Lowers the kinetic rate of all degradation reactions. |
| Light | Store in amber glass vials or protect from light with aluminum foil. | Prevents photodegradation by blocking UV and high-energy visible light.[4] |
| Container | Use tightly sealed containers with inert caps (e.g., PTFE-lined). | Prevents moisture and oxygen ingress. Anisidines can attack some plastics and rubbers. |
| Purity | Use high-purity solvents, purged of peroxides, for making solutions. | Peroxides in solvents like THF or diethyl ether can initiate radical oxidation reactions. |
Q3: When should I use a protecting group for the amine, and which one should I choose?
A: Use a protecting group when the amine's nucleophilicity or basicity would interfere with a subsequent reaction, or if the amine is unstable to the reaction conditions. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions you need it to withstand and the conditions you can use for its removal. This is known as an "orthogonal" strategy.[10]
| Protecting Group | Abbreviation | Installation Reagent | Stable To | Removal (Deprotection) Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base, Hydrogenation, Nucleophiles | Strong Acid (e.g., TFA, HCl in dioxane).[11][12] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Acid, Base (most conditions) | Catalytic Hydrogenation (H₂, Pd/C).[11] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Acid, Hydrogenation | Base (e.g., Piperidine in DMF).[11][13] |
Q4: Can I use antioxidants to stabilize my methoxy-substituted amine?
A: Yes, in some applications, particularly for long-term bulk storage, the addition of a stabilizer can be beneficial. Aromatic amines themselves are often used as antioxidants in other materials because they are excellent radical scavengers.[14] However, to protect the amine itself, you would need a more easily oxidized co-additive. Small amounts (e.g., <0.1%) of radical scavengers like BHT (Butylated hydroxytoluene) or certain phosphite antioxidants could be considered, but their compatibility and potential interference with downstream applications must be verified.[15]
dot
Caption: A simplified pathway for the oxidation of aromatic amines.
References
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
Al-Absi, R., & Etses, A. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Li, A., Wu, Y., Zhang, W., Liu, C., & He, H. (2022). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2023). Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. Advanced Science. Retrieved from [Link]
-
ResearchGate. (2011). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
Wang, Z., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science. Retrieved from [Link]
-
Lecointre, A., et al. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. International Journal of Molecular Sciences. Retrieved from [Link]
-
Vadlapudi, A. D., & Mitra, A. K. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Retrieved from [Link]
-
University of Kentucky College of Arts & Sciences. (2024). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. Retrieved from [Link]
-
Sdfine. (n.d.). p-anisidine. Retrieved from [Link]
-
Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of octyl methoxycinnamate and identification of its photo-degradation product. Retrieved from [Link]
-
Kumar, S., et al. (2023). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Journal of Chemistry. Retrieved from [Link]
-
Kalita, P., & Talukdar, B. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Retrieved from [Link]
-
Wang, Y., et al. (2020). LiCl-promoted amination of β-methoxy amides (γ-lactones). RSC Advances. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). p-ANISIDINE HAZARD SUMMARY. Retrieved from [Link]
-
Li, Z., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Retrieved from [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
-
Indian Journal of Dermatology, Venereology and Leprology. (n.d.). Photoprotection. Retrieved from [Link]
-
NICNAS. (2019). p-Anisidine and its hydrochloride: Human health tier II assessment. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). AROMATIC AMINES a Nucleus-substituted amines or aryl amines. Retrieved from [Link]
-
PubMed. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. Retrieved from [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
SSRN. (2022). A Systematic Degradation Studies in Catalyst Aided Amine Co2 Capture Process. Retrieved from [Link]
-
MDPI. (2021). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Retrieved from [Link]
- Google Patents. (n.d.). US2653171A - Stabilized aromatic amines.
-
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Retrieved from [Link]
-
DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]
-
Springer. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
PubMed. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Anisidine. Retrieved from [Link]
-
PMC. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]
-
ResearchGate. (2006). Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation | Request PDF. Retrieved from [Link]
-
CHIMIA. (n.d.). Mechanochemical Degradation of Active Pharmaceutical Ingredients (APIs): A Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]
Sources
- 1. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 8. biomedres.us [biomedres.us]
- 9. nj.gov [nj.gov]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. ccsknowledge.com [ccsknowledge.com]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Storage of 3,3'-Diindolylmethane (CAS 326487-86-9 / 1968-05-4)
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 3,3'-Diindolylmethane (DIM). This guide provides in-depth information and practical advice to ensure the long-term stability and integrity of your compound, safeguarding the reproducibility and accuracy of your experimental results. While you may have encountered the CAS number 326487-86-9, the overwhelmingly prevalent and recognized identifier for this compound is CAS 1968-05-4 . For the purpose of scientific clarity and broad compatibility with existing literature and safety protocols, this guide will refer to the compound as 3,3'-Diindolylmethane (DIM).
DIM is a stable crystalline compound at ambient temperatures.[1] However, like any research-grade chemical, its stability can be compromised by improper storage, leading to degradation and inconsistent experimental outcomes. This guide is structured to provide you with a comprehensive understanding of optimal storage conditions, troubleshooting for common issues, and frequently asked questions.
Core Storage Recommendations
Proper storage is the first line of defense in maintaining the quality of your DIM. The primary objectives are to protect the compound from atmospheric moisture, light, and extreme temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | While DIM is stable at ambient temperatures, refrigerated storage minimizes the rate of any potential slow degradation reactions over the long term.[1] |
| Humidity | Store under desiccating conditions | DIM is a solid powder and can be hygroscopic. Absorbed moisture can lead to hydrolysis or changes in the physical properties of the compound.[2] |
| Light | Protect from light (Amber vial) | Indole-containing compounds can be susceptible to photodegradation. Storing in a light-protecting container, such as an amber glass vial, is crucial.[3] |
| Atmosphere | Tightly sealed container | To prevent oxidation and moisture absorption, the container should be well-sealed. For extended storage, consider flushing with an inert gas like argon or nitrogen. |
Troubleshooting Guide
Even with the best practices, issues can arise. This section addresses common problems in a question-and-answer format to help you diagnose and resolve them.
Question: My solid DIM has changed color from white/off-white to a yellowish or brownish tint. What does this indicate and is it still usable?
Answer: A color change in solid DIM is a primary indicator of potential degradation. The indole ring system in DIM is susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Causality: This is often due to prolonged exposure to air (oxygen) and/or light. It can also be accelerated by the presence of impurities.
-
Recommended Action:
-
Assess the extent of the color change: A very slight change may not significantly impact purity for some applications, but a noticeable shift to yellow or brown suggests a considerable level of degradation.
-
Perform a quality control check: Before using the material in a critical experiment, it is highly recommended to assess its purity. A simple method is Thin-Layer Chromatography (TLC) to check for the presence of new, colored spots, or High-Performance Liquid Chromatography (HPLC) for a quantitative assessment of purity.[1]
-
Consider the application: For non-critical applications, the material might still be usable, but for sensitive in-vitro or in-vivo studies, it is advisable to use a fresh, un-degraded lot of the compound.
-
Question: I've dissolved my DIM in a solvent, and upon storage, I've noticed a precipitate forming. What could be the cause?
Answer: Precipitate formation in a stored solution of DIM can be due to several factors, including solubility limits, solvent evaporation, or chemical degradation.
-
Causality:
-
Solubility: You may have created a supersaturated solution that is not stable at the storage temperature (e.g., storing a solution prepared at room temperature in a 4°C refrigerator).
-
Solvent Evaporation: If the container is not perfectly sealed, solvent evaporation can increase the concentration of DIM beyond its solubility limit.
-
Degradation: The precipitate could be a degradation product that is less soluble in the chosen solvent.
-
-
Recommended Action:
-
Check solubility: Confirm the solubility of DIM in your chosen solvent at the storage temperature. You may need to prepare a less concentrated stock solution.
-
Inspect the container seal: Ensure your vial has a tight-fitting cap, possibly with a PTFE liner, to prevent solvent evaporation.
-
Re-dissolve and assess: Try gently warming the solution to see if the precipitate re-dissolves. If it does, the issue is likely solubility. If it does not, or if the solution's color has changed, degradation is a strong possibility.
-
Question: I am observing inconsistent results in my bioassays using the same batch of DIM. Could storage be the issue?
Answer: Yes, inconsistent bioactivity is a classic sign of compound degradation. The degradation products of DIM may have different or no biological activity, effectively lowering the concentration of the active compound in your experiments.
-
Causality: The most likely cause is the gradual degradation of the compound due to improper storage of either the solid material or the stock solutions. Repeated freeze-thaw cycles of stock solutions can also contribute to degradation.
-
Recommended Action:
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your DIM stock solutions.
-
Use fresh solutions: For maximum consistency, prepare fresh dilutions from a stock solution for each experiment.
-
Re-evaluate solid storage: Review your storage conditions for the solid DIM against the recommendations in this guide. Ensure it is stored in a desiccated, dark, and refrigerated environment.
-
Purity analysis: If the problem persists, a purity analysis of your DIM stock is warranted.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues with stored DIM.
Caption: Troubleshooting decision tree for common DIM storage issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected shelf life of solid DIM?
-
A1: When stored under optimal conditions (2-8°C, desiccated, protected from light), solid DIM can be stable for at least 12 months.[2] However, it is always best practice to re-qualify the purity of the material if it has been stored for an extended period, especially if it is being used in sensitive applications.
-
-
Q2: What are the best solvents for preparing stock solutions of DIM?
-
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of DIM for in-vitro studies. For in-vivo applications, formulations may involve corn oil or other biocompatible vehicles. Always refer to the specific protocol for your experiment.
-
-
Q3: How should I store my DIM stock solutions?
-
A3: DMSO stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect these solutions from light.
-
-
Q4: Can I store DIM in a plastic container?
-
A4: For long-term storage of solid DIM, it is recommended to use glass vials, preferably amber-colored, to prevent light exposure and potential leaching of plasticizers from plastic containers. For short-term storage of solutions, polypropylene tubes are generally acceptable.
-
-
Q5: Are there any visual signs of degradation I should look for in my stock solution?
-
A5: Yes, similar to the solid, a change in the color of your stock solution (e.g., from colorless to yellow/brown) is an indicator of degradation. The presence of any particulate matter or precipitate that does not re-dissolve upon warming is also a concern.
-
Experimental Protocol: QC by Thin-Layer Chromatography (TLC)
This is a simple and rapid method to qualitatively assess the purity of your DIM and check for the presence of degradation products.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A non-polar solvent system such as Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio, may require optimization).
-
DIM sample (a small amount of solid)
-
Reference standard (if available, a new, unopened lot of DIM)
-
Solvent for dissolving DIM (e.g., ethyl acetate or dichloromethane)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Cover and let it equilibrate for at least 15 minutes.
-
Prepare your samples: Dissolve a small amount of your test DIM and the reference standard (if available) in a minimal amount of solvent to create a concentrated solution.
-
Spot the TLC plate: Using a capillary tube, carefully spot a small amount of each sample solution onto the baseline of the TLC plate (about 1 cm from the bottom). Keep the spots small and well-separated.
-
Develop the plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the spots. Cover the chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Visualize the results: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Analyze: A pure sample of DIM should show a single major spot. The presence of additional spots, especially those near the baseline or with different Rf values compared to the reference standard, indicates the presence of impurities or degradation products.
References
-
Lee, Y. H., & Kim, Y. S. (2011). Environmental factors affecting indole production in Escherichia coli. Research in Microbiology, 162(2), 134-141. Retrieved from [Link]
-
PapChem Lifesciences. (n.d.). 3,3′-Diindolylmethane (DIM) CAS 1968-05-4. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]
Sources
Technical Support Center: Amide Bond Formation with Cyclooctyl Amines
A Specialist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming the unique challenges presented by sterically hindered amines in amide coupling reactions. This guide is structured to provide direct, actionable solutions to common issues encountered when working with bulky substrates like cyclooctyl amine. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it.
Section 1: Understanding the Core Challenge
Q1: Why is my amide coupling reaction with cyclooctyl amine failing or giving low yields?
Answer: The primary reason for difficulty in forming amide bonds with cyclooctyl amine is steric hindrance . The bulky, three-dimensional structure of the cyclooctyl group physically obstructs the nitrogen's lone pair of electrons from attacking the activated carboxylic acid. This significantly slows down the rate of the desired reaction, allowing side reactions to become more prominent.
Unlike less hindered primary amines (e.g., n-butylamine), which react readily, the cyclooctyl group creates a "cone" of steric bulk around the nucleophilic nitrogen. This necessitates a highly reactive activated ester and optimized conditions to achieve efficient coupling.[1]
Section 2: Selecting the Right Coupling Reagent
Q2: My standard coupling protocol (e.g., EDC/HOBt) isn't working. What should I use instead?
Answer: For sterically demanding couplings, you need to move beyond standard carbodiimide reagents to more potent activating agents. The goal is to generate a highly reactive activated ester that the hindered amine can attack more effectively.
Your best options fall into the category of uronium/aminium or phosphonium salt-based reagents.[2][3]
-
HATU (and its analogues HCTU, TCTU): These are often the first choice for difficult couplings.[2][4] HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), reacts with a carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, which helps to stabilize the transition state and accelerate the reaction.[3][5]
-
COMU: This is a third-generation uronium reagent that is often more efficient and soluble than HATU.[4][6] It exists in the more reactive uronium form and requires only one equivalent of base, simplifying reaction stoichiometry.[4]
-
Phosphonium Reagents (PyBOP, PyAOP): These are also highly effective, particularly PyAOP, which is excellent for coupling N-methylated or other hindered amino acids.[2][4] They are generally considered very potent activators.
-
T3P® (Propylphosphonic Anhydride): This reagent is particularly effective for sterically hindered substrates and is known to give superior results with minimal side reactions.[2]
The following table provides a comparative overview to guide your selection:
| Reagent | Class | Key Advantages for Hindered Couplings | Potential Downsides |
| HATU | Uronium/Aminium | High reactivity, fast kinetics, well-established.[5][7] | Can cause guanidinylation of the amine if used in excess[2][8]; byproduct (HOAt) can be explosive under certain conditions. |
| COMU | Uronium/Aminium | Excellent reactivity and solubility, requires less base.[4] | Limited solution stability for pre-prepared activator solutions.[6] |
| PyBOP | Phosphonium | High coupling efficiency with low racemization risk.[2][9] | Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.[6] |
| T3P® | Phosphonic Anhydride | Excellent for hindered substrates, clean reaction profile.[2] | Often requires pyridine as a base, which can complicate workup. |
Section 3: Troubleshooting Common Failures & Side Reactions
Q3: I've switched to HATU, but my yield is still low and I see multiple spots on my TLC. What's happening?
Answer: Even with a powerful coupling reagent, several factors can lead to a poor outcome. Let's diagnose the potential issues.
First, use the following troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for low-yield amide coupling.
Common Culprits and Their Solutions:
-
Incomplete Carboxylic Acid Activation: Before adding your cyclooctyl amine, ensure the acid is fully activated.
-
How to Check: After adding the acid, base (DIPEA), and HATU, wait 10-15 minutes, then take a small aliquot of the reaction, quench it with methanol, and analyze by LC-MS. You should see the methyl ester of your acid, confirming the formation of the reactive intermediate. If you only see starting acid, your HATU or base may be degraded.
-
-
Guanidinylation of the Amine: This is a classic side reaction with uronium/aminium reagents like HATU.[2][8] If HATU is in excess or the amine is added too slowly, the cyclooctyl amine can attack HATU itself, forming a stable guanidinium byproduct and consuming your amine.
-
Solution: Always use the carboxylic acid in slight excess (1.05-1.1 eq) relative to the coupling reagent (1.0 eq). Ensure the acid is pre-activated before adding the amine.
-
-
Suboptimal Reaction Conditions: Sterically hindered couplings often require more forcing conditions than standard amidations.
-
Solvent: While DMF is common, a more polar aprotic solvent like NMP or even DMSO can improve solubility and increase the reaction rate.[8]
-
Temperature: Don't be afraid to heat the reaction. While room temperature is a good starting point, heating to 40-60°C can significantly accelerate the coupling with a bulky amine.
-
-
Epimerization (for chiral acids): If your carboxylic acid is chiral at the α-position (e.g., an amino acid), the harsh conditions required for coupling can lead to loss of stereochemical integrity. The mechanism often involves the formation of an oxazolone intermediate.[10]
-
Solution: Use a reagent known to suppress racemization, such as COMU or one incorporating an Oxyma-based leaving group.[6] Adding an additive like Oxyma Pure® can also be beneficial.[2] Running the reaction at the lowest possible temperature that still affords a reasonable rate is also critical.[2][11]
-
Q4: I've tried everything and the reaction is still not working. Is there a "last resort" method?
Answer: Yes. When all else fails, converting the carboxylic acid to an acyl fluoride can overcome extreme steric hindrance. Acyl fluorides are highly reactive intermediates that can couple with even very poor nucleophiles.
-
Reagents for Acyl Fluoride Formation: You can generate the acyl fluoride in situ using reagents like Deoxo-Fluor® or TCFH with catalytic Oxyma.
-
Caution: These reagents are often moisture-sensitive and require careful handling under an inert atmosphere. This method is highly effective but should be reserved for the most challenging substrates where other powerful coupling reagents have failed.
Section 4: Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling with Cyclooctyl Amine
This protocol is a robust starting point for your experiments.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) to the mixture. Stir for 15 minutes. The solution may change color, which is normal.
-
Amine Addition: Add cyclooctyl amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, gradually increase the temperature to 40-50°C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Perform sequential washes with:
-
5% citric acid solution (to remove DIPEA)
-
Saturated sodium bicarbonate solution (to remove unreacted acid and HOAt)
-
Brine (to remove residual water)
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
Caption: Experimental workflow for HATU coupling.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use a different base instead of DIPEA?
-
A: Yes, but with caution. A non-nucleophilic base is essential. Triethylamine (TEA) can be used, but DIPEA is often preferred due to its greater steric bulk, which further minimizes side reactions. Avoid nucleophilic bases like pyridine with HATU, as they can compete with the desired reaction.
-
-
Q: My starting materials are not fully soluble in DMF. What should I do?
-
A: Poor solubility can severely impede the reaction. Switch to a more powerful polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or DMSO. Gentle warming can also aid dissolution before the coupling reagents are added.
-
-
Q: How do I know if my coupling reagents are still good?
-
A: Coupling reagents, especially uronium salts and phosphonic anhydrides, are moisture-sensitive. Store them in a desiccator under an inert atmosphere. If you suspect degradation, it's best to use a fresh bottle. A failed activation test (as described in Q3) is a strong indicator of a degraded reagent.
-
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Prakash, G. K. S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(8), 2537-2540. Available at: [Link]
-
Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Retrieved from [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
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Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. Available at: [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(11), 779-783. Available at: [Link]
-
Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(45), 4391-4394. Available at: [Link]
-
Iska, V. B., et al. (2019). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 55(14), 2051-2054. Available at: [Link]
-
Golisade, A., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 825-829. Available at: [Link]
-
Avram, L., et al. (2013). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. Journal of the American Chemical Society, 135(49), 18451-18458. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Yacob, Z., & Tadesse, S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6548. Available at: [Link]
-
Martínez, J., & El-Faham, A. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Molecules, 28(14), 5487. Available at: [Link]
-
Sedenkova, K. N., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(21), 7489. Available at: [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]
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Peptide Institute, Inc. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]
- CN102070460A - Method for synthesizing n-octyl amine. (n.d.). Google Patents.
-
Parr, B. T., et al. (2017). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters, 19(13), 3462-3465. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of (1-Methoxycyclooctyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex molecule synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of (1-Methoxycyclooctyl)methanamine, a compound of interest due to its unique structural motifs. By comparing its spectral features with those of the parent compound, cyclooctylamine, we will illuminate the subtle yet significant influences of substituent groups on chemical shifts and signal multiplicities. This guide is designed to equip researchers with the expertise to confidently interpret similar complex spectra.
The Structural Influence on Proton Environments
The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The introduction of a methoxy (-OCH₃) and an aminomethyl (-CH₂NH₂) group onto the same carbon of a cyclooctyl ring, as in this compound, introduces significant complexity compared to the simpler cyclooctylamine. The key differentiating factors are the presence of a quaternary carbon, the deshielding effects of the oxygen and nitrogen atoms, and the conformational intricacies of the eight-membered ring.
The conformational flexibility of the cyclooctane ring, which preferentially adopts a boat-chair conformation, results in a complex overlapping of signals for its methylene protons.[1] This inherent complexity is further modulated by the substituents.
¹H NMR Spectral Analysis: A Comparative Approach
To fully appreciate the spectral features of this compound, a direct comparison with the ¹H NMR spectrum of cyclooctylamine is instructive.
Cyclooctylamine: A Baseline for Comparison
The ¹H NMR spectrum of cyclooctylamine is characterized by three main regions.[2] The protons of the cyclooctyl ring appear as a broad multiplet between approximately 1.3 and 1.8 ppm. The proton on the carbon directly attached to the nitrogen atom (-CH-NH₂) is deshielded and typically resonates as a multiplet between 2.7 and 3.0 ppm.[2] The two protons of the primary amine (-NH₂) usually appear as a broad singlet around 1.1 ppm, though its chemical shift can be variable and dependent on solvent and concentration.[2][3]
This compound: Interpreting the Substituent Effects
The hypothetical ¹H NMR spectrum of this compound is predicted to exhibit several key differences arising from its unique structure:
-
The Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Due to the electronegativity of the adjacent oxygen atom, this signal is expected to be in the range of 3.1 to 4.4 ppm.[4][5]
-
The Aminomethyl Group (-CH₂NH₂): The two protons of the aminomethyl group are diastereotopic due to the chiral center at the quaternary carbon. They are adjacent to the nitrogen atom, which exerts a deshielding effect. This will likely result in two distinct signals, or a complex multiplet, in the region of 2.5 to 3.5 ppm.[5] The protons of the amine group (-NH₂) will appear as a broad singlet, typically in the range of 0.5-4.0 ppm, and its integration will correspond to two protons.[5]
-
The Cyclooctyl Ring Protons: The fourteen protons of the cyclooctyl ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, likely between 1.2 and 2.0 ppm. The absence of a proton on the carbon bearing the substituents (C1) simplifies the spectrum in one respect, as there is no deshielded methine proton as seen in cyclooctylamine.
Data Summary: A Head-to-Head Comparison
| Functional Group | Cyclooctylamine | This compound (Predicted) | Causality of Spectral Difference |
| Cyclooctyl Ring Protons | ~1.3 - 1.8 ppm (broad multiplet)[2] | ~1.2 - 2.0 ppm (complex multiplets) | The fundamental boat-chair conformation of the cyclooctane ring dominates this region in both molecules.[1] |
| Protons on Carbon α to Nitrogen | ~2.7 - 3.0 ppm (multiplet, 1H)[2] | ~2.5 - 3.5 ppm (multiplet, 2H) | In cyclooctylamine, a single proton is on the carbon bearing the amine. In the target molecule, two protons are on the aminomethyl group, deshielded by the adjacent nitrogen. |
| Amine Protons (-NH₂) | ~1.1 ppm (broad singlet, 2H)[2] | ~0.5 - 4.0 ppm (broad singlet, 2H) | The chemical shift of amine protons is highly variable and dependent on experimental conditions.[5] |
| Methoxy Protons (-OCH₃) | N/A | ~3.1 - 4.4 ppm (singlet, 3H) | The strong deshielding effect of the oxygen atom results in a downfield singlet.[4][5] |
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the analyte and has minimal overlapping signals with the compound of interest.
-
Sample Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Degassing (Optional): For high-resolution spectra or samples sensitive to oxygen, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by freeze-pump-thaw cycles.
¹H NMR Data Acquisition
-
Instrument Tuning and Shimming: Tune the NMR probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements.
-
Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-5 times the longest T₁ relaxation time of the protons in the molecule is recommended for accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8-16 scans are usually sufficient.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Visualizing Molecular Structure and NMR Correlations
Caption: Key ¹H NMR chemical shift correlations for this compound and Cyclooctylamine.
Conclusion
The ¹H NMR spectral analysis of this compound, when compared to its simpler analog cyclooctylamine, provides a clear illustration of how substituent effects and molecular complexity are reflected in the spectrum. The presence of the methoxy and aminomethyl groups on a quaternary carbon leads to the appearance of distinct singlets and multiplets in the downfield region, which are absent in the spectrum of cyclooctylamine. Understanding these differences is crucial for the unambiguous structural elucidation of complex molecules in drug discovery and organic synthesis. By following the detailed protocols and interpretative guidance provided, researchers can leverage the full power of ¹H NMR spectroscopy for their analytical needs.
References
-
The conformation of cyclooctane: An experimental determination by NMR in an oriented solvent - AIP Publishing. Available at: [Link]
-
Cyclooctylamine | C8H17N | CID 2903 - PubChem - NIH. Available at: [Link]
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Conformational analysis of cycloalkanes - SciSpace. Available at: [Link]
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Nuclear Magnetic Resonance Spectra and Conformations of Substituted Cyclooctanes | Journal of the American Chemical Society. Available at: [Link]
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Conformation of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene: An experimental and theoretical NMR study - ResearchGate. Available at: [Link]
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The conformational preference of methoxyl and acetoxyl groups in 3-oxycyclohexenes, 2-oxymethylenecyclohexanes, and. Available at: [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. Available at: [Link]
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Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene | Request PDF - ResearchGate. Available at: [Link]
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NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]
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1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0251020) - NP-MRD. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C10H21NO Isomers: Decanamide and N,N-Diethylhexanamide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of two isomers with the molecular formula C10H21NO: the primary amide, Decanamide, and the tertiary amide, N,N-Diethylhexanamide. Our focus is to dissect the characteristic fragmentation pathways, providing researchers with a predictive framework for identifying these structural motifs in unknown compounds.
The Foundational Principles of Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves the ionization of a sample, followed by the separation of the resulting ions based on their m/z, and finally, their detection.[1] The method of ionization significantly influences the degree of fragmentation and the resulting mass spectrum.
Electron Ionization (EI): A Hard Ionization Technique
Electron Ionization (EI) is a "hard" ionization technique that subjects sample molecules in the vapor phase to a beam of high-energy electrons (typically 70 eV).[2] This energetic bombardment dislodges an electron from the molecule, forming a molecular ion (M•+).[2] The excess energy imparted during ionization often leads to extensive fragmentation of the molecular ion into smaller, charged fragments and neutral species. While this can sometimes result in a weak or absent molecular ion peak, the rich fragmentation pattern provides a detailed structural fingerprint of the molecule.
Electrospray Ionization (ESI): A Soft Ionization Technique
In contrast, Electrospray Ionization (ESI) is a "soft" ionization method.[1] It is particularly well-suited for the analysis of thermally labile and non-volatile molecules.[3] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[3] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]+) or other adducts.[3] ESI generally produces minimal fragmentation, making it ideal for determining the molecular weight of a compound.[4] When fragmentation information is desired with ESI, tandem mass spectrometry (MS/MS) is employed, where specific ions are selected and fragmented through collision-induced dissociation (CID).[5]
Fragmentation Pattern Analysis of Decanamide (Primary Amide)
Decanamide (C10H21NO, Molar Mass: 171.28 g/mol ) is a primary amide characterized by a long alkyl chain attached to a primary amide functional group (-CONH2). Its EI mass spectrum is distinguished by a prominent fragmentation pathway known as the McLafferty rearrangement.[6][7]
The McLafferty Rearrangement in Decanamide
The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an abstractable hydrogen atom on the γ-carbon.[6] In Decanamide, the molecular ion undergoes a rearrangement where the γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[6][8] For Decanamide, this rearrangement leads to the formation of a prominent peak at m/z 59 .
Other Key Fragments in the Decanamide Spectrum
Beyond the McLafferty rearrangement, the EI spectrum of Decanamide will also exhibit fragments arising from other cleavage events:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain is a common fragmentation pathway for amides. This results in the formation of a resonance-stabilized acylium ion. However, for primary amides, the most significant alpha-cleavage often leads to the formation of the [CONH2]+ ion at m/z 44 .
-
Alkyl Chain Fragmentation: The long decyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH2 groups.
The following diagram illustrates the primary fragmentation pathways for Decanamide under electron ionization.
Caption: EI-MS Fragmentation of Decanamide.
Fragmentation Pattern Analysis of N,N-Diethylhexanamide (Tertiary Amide)
N,N-Diethylhexanamide (C10H21NO, Molar Mass: 171.28 g/mol ) is a tertiary amide, with two ethyl groups attached to the nitrogen atom.[9] Its fragmentation pattern under EI is dominated by alpha-cleavage, a characteristic fragmentation of amines and their derivatives.[10][11]
Alpha-Cleavage in N,N-Diethylhexanamide
Alpha-cleavage in amines and amides involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[12][13] This process is favorable because it leads to the formation of a resonance-stabilized, nitrogen-containing cation.[13][14] In N,N-Diethylhexanamide, there are two primary sites for alpha-cleavage:
-
Cleavage of an N-ethyl group: Loss of a methyl radical (•CH3) from one of the N-ethyl groups results in a prominent fragment at m/z 156 .
-
Cleavage of the bond between the carbonyl carbon and the hexyl chain: This leads to the formation of the N,N-diethylaminocarbonyl cation at m/z 100 . This is often a very stable and abundant ion in the spectra of N,N-dialkylamides.
Other Significant Fragments
The mass spectrum of N,N-Diethylhexanamide will also likely show:
-
A fragment at m/z 72: This corresponds to the [CH2=N(C2H5)2]+ ion, formed by cleavage of the amide bond with a hydrogen transfer.
-
Fragments from the hexyl chain: Similar to Decanamide, the hexyl chain can fragment, leading to a series of peaks corresponding to the loss of alkyl radicals.
The following diagram illustrates the key fragmentation pathways for N,N-Diethylhexanamide.
Caption: EI-MS Fragmentation of N,N-Diethylhexanamide.
Comparative Analysis of Fragmentation Patterns
The structural differences between Decanamide and N,N-Diethylhexanamide give rise to distinct and diagnostic fragmentation patterns.
| Characteristic | Decanamide (Primary Amide) | N,N-Diethylhexanamide (Tertiary Amide) |
| Dominant Fragmentation | McLafferty Rearrangement | Alpha-Cleavage |
| Key Diagnostic Ion | m/z 59 | m/z 100 and m/z 156 |
| Molecular Ion (M•+) Intensity | Typically weak to moderate | Typically weak to moderate |
| Other Significant Fragments | m/z 44 ([CONH2]+) | m/z 72 ([CH2N(C2H5)2]+) |
This comparison highlights how the substitution on the amide nitrogen fundamentally alters the preferred fragmentation pathways, providing a clear method for distinguishing between primary and tertiary amides via mass spectrometry.
Experimental Protocols
To obtain high-quality mass spectra for the analysis of C10H21NO isomers, the following experimental protocols are recommended.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol is suitable for volatile and thermally stable compounds like the isomers discussed.
-
Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 100 µg/mL.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 30-250
-
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe for pure samples.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Compare the obtained spectrum with library data (e.g., NIST) for confirmation.
Caption: General Workflow for EI-MS Analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is suitable for obtaining molecular weight information and can be coupled with tandem MS for structural elucidation.
-
Sample Preparation: Dissolve the sample in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a concentration of 1-10 µg/mL.[15] The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[15]
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3-5 kV
-
Drying Gas (N2) Flow and Temperature: Optimize for efficient desolvation
-
Mass Range: m/z 50-300
-
-
Sample Introduction: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-20 µL/min.[16] Alternatively, introduce the sample via a liquid chromatograph (LC-MS).
-
Data Acquisition: Acquire the mass spectrum, focusing on the [M+H]+ ion.
-
Tandem MS (Optional): For fragmentation analysis, perform a product ion scan on the [M+H]+ ion (m/z 172.2 for C10H21NO). Apply collision energy to induce fragmentation and acquire the MS/MS spectrum.
Caption: General Workflow for ESI-MS/MS Analysis.
Conclusion
The mass spectrometric fragmentation of C10H21NO isomers is highly dependent on the specific molecular structure. By comparing the EI-MS behavior of a primary amide (Decanamide) and a tertiary amide (N,N-Diethylhexanamide), we have demonstrated the diagnostic power of fragmentation patterns. The prevalence of the McLafferty rearrangement in Decanamide (m/z 59) and the characteristic alpha-cleavages in N,N-Diethylhexanamide (m/z 100 and 156) provide unambiguous structural markers. This guide serves as a practical resource for researchers, enabling the confident identification and differentiation of amide-containing compounds in complex analytical workflows.
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OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. OpenStax. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Analysis of General McLafferty Rearrangement in Mass Spectrometry. (n.d.). Journal of Physics: Conference Series. Retrieved from [Link]
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amalago, J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23867-23876. Retrieved from [Link]
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Anoop, V. M. (2012). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 23(1), 33–37. Retrieved from [Link]
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ResearchGate. (2025, August 6). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Retrieved from [Link]
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AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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NIST. (n.d.). Hexanamide, N,N-diethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N,2-Diethylhexanamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Butanamine, N-butyl-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
COCONUT. (2024, May 17). CNP0456638.0: Decylamine. Retrieved from [Link]
-
PubChem. (n.d.). N-decan-3-ylidenehydroxylamine. Retrieved from [Link]
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HPLC Purity Analysis Standards for Cyclooctyl Amines
Executive Summary: The Analytical Paradox of Cyclooctyl Amines
Cyclooctyl amines (e.g., Cyclooctylamine, CAS 5452-37-9) serve as critical intermediates in the synthesis of diverse pharmaceutical agents, including specific GPCR ligands and kinase inhibitors. However, their purity analysis presents a "perfect storm" of chromatographic challenges:
-
Lack of Chromophore: The saturated cyclooctane ring lacks the conjugated
-systems required for standard UV detection (>220 nm), rendering the molecule virtually invisible to standard diode array detectors (DAD). -
High Basicity (pKa ~10.6): At neutral or weakly acidic pH, these amines are fully protonated. They interact aggressively with residual silanols on silica-based columns, causing severe peak tailing, retention shifts, and poor quantitation.
This guide objectively compares three distinct analytical "standards" (methodologies) to overcome these limitations. We move beyond simple column selection to define complete workflows: High-pH Hybrid Analysis (The Modern Standard) , Pre-Column Derivatization (The Sensitivity Standard) , and Acidic Ion-Suppression (The Legacy Standard) .
Comparative Analysis of Analytical Standards
The following table summarizes the performance metrics of the three primary methodologies for cyclooctyl amine purity analysis.
Table 1: Performance Matrix of HPLC Methodologies
| Feature | Method A: High pH Hybrid + CAD | Method B: Derivatization + UV/FLD | Method C: Acidic Ion-Pairing + Low UV |
| Primary Principle | Neutralizes amine at pH 11; Universal Detection | Chemically adds chromophore (FMOC/OPA) | Masks charge with TFA; detects at 205 nm |
| Stationary Phase | Hybrid Silica (BEH/XBridge) | Standard C18 or Core-Shell | Base-Deactivated (BD) C18 |
| Detection Limit (LOD) | < 10 ng (Good) | < 1 ng (Excellent) | ~100 ng (Poor) |
| Linearity (R²) | > 0.995 (Quadratic at low range) | > 0.999 | > 0.990 (Baseline noise issues) |
| Peak Shape ( | 1.0 – 1.2 (Symmetric) | 1.0 – 1.1 (Symmetric) | 1.5 – 2.5 (Tailing prone) |
| Prep Time | Low (Dilute & Shoot) | High (Reaction required) | Low (Dilute & Shoot) |
| Suitability | Routine Purity / Assay | Trace Impurity / Genotox | Quick Checks (Non-Critical) |
Deep Dive: The Methodologies
Method A: The Modern Standard (High pH + CAD)
Best For: Routine purity assay, mass balance studies, and formulation analysis.
The Science: By elevating the mobile phase pH to 11 (above the amine's pKa), the cyclooctyl amine becomes neutral. This eliminates the cation-exchange interaction with silanols that causes tailing.[1] Since the molecule has no UV response, a Charged Aerosol Detector (CAD) is used. CAD detects all non-volatile analytes regardless of chemical structure, providing a "universal" response closer to true mass balance than UV.
-
Critical Requirement: You must use a Hybrid particle column (e.g., Waters XBridge or BEH). Standard silica dissolves above pH 8.[1]
Method B: The Sensitivity Standard (Derivatization)
Best For: Trace impurity profiling (0.05% level) and cleaning validation.
The Science: Since we cannot change the physics of the molecule, we change its chemistry. Reagents like FMOC-Cl (9-fluorenylmethyl chloroformate) or OPA (o-phthalaldehyde) react with the primary amine to attach a highly fluorescent tag.[2] This allows for nanomolar detection limits using standard UV or Fluorescence detectors.
-
Critical Requirement: The reaction must be quantitative. Excess reagent peaks must be chromatographically resolved from the analyte.
Method C: The Legacy Standard (Acidic Ion-Suppression)
Best For: Quick reaction monitoring where CAD is unavailable.
The Science: Uses high concentrations of Trifluoroacetic Acid (TFA) (0.1%) to saturate silanols and ion-pair with the amine. Detection is performed at 205-210 nm. This is often "good enough" for synthesis checks but fails for strict purity analysis due to poor baseline stability and low sensitivity.
Validated Experimental Protocols
Protocol A: High pH Hybrid Analysis (Recommended)
Objective: Quantify Cyclooctylamine purity with >99.0% accuracy without derivatization.
1. Instrumentation Setup:
-
System: UHPLC with Quaternary Pump.
-
Detector: Charged Aerosol Detector (CAD). Settings: Evap Temp 35°C, Power Function 1.0.
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18), 130Å, 2.5 µm, 2.1 x 100 mm.
2. Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide. Note: Volatile buffer is required for CAD.
-
Solvent B: Acetonitrile (LC-MS Grade).
3. Gradient Method:
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibrate for 4 mins)
-
4. Sample Prep:
-
Dissolve 10 mg Cyclooctylamine in 10 mL of 50:50 Water:Acetonitrile.
-
Vortex for 30s. Inject 2 µL.
Protocol B: Pre-Column Derivatization (FMOC-Cl)
Objective: Detect trace levels of Cyclooctylamine (e.g., in cleaning validation).
1. Reagents:
-
Borate Buffer: 0.2 M, pH 8.5.
-
FMOC-Cl Solution: 5 mM in Acetonitrile.
-
Stop Solution: 1% Formic Acid in Acetonitrile.
2. Derivatization Workflow:
-
Mix 100 µL Sample + 100 µL Borate Buffer.
-
Add 200 µL FMOC-Cl Solution.
-
Vortex and incubate at Ambient Temp for 5 minutes.
-
Add 100 µL Stop Solution (to quench excess FMOC).
-
Inject onto HPLC.
3. Chromatographic Conditions:
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
-
Detection: UV @ 265 nm (or Fluorescence Ex: 265nm / Em: 315nm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 90% B over 5 minutes.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the correct method based on your analytical requirements and lab capabilities.
Figure 1: Decision Matrix for selecting the optimal HPLC methodology for cyclooctyl amine analysis.
Mechanism of Action: Why High pH Works
Understanding the column chemistry is vital for troubleshooting. The diagram below details why Method A is superior for peak shape.
Figure 2: Mechanistic comparison of Low pH (Ionic Tailing) vs. High pH (Hydrophobic Retention).
References
-
Waters Corporation. (2025). HPLC Separation Modes - Stationary Phase in HPLC.[3] Waters.com. [Link]
-
Phenomenex. (2023).[4] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.com. [Link]
-
Royal Society of Chemistry. (2021). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine. Analytical Methods.[1][3][4][5][6][7][8][9] [Link]
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A Comparative Guide to Cycloalkylamine Scaffolds: (1-Methoxycyclooctyl)methanamine vs. Cyclobutyl Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Scaffold Selection
In the intricate process of drug design, the selection of a core molecular scaffold is a decision of paramount importance. This framework dictates the three-dimensional arrangement of pharmacophoric elements, influences physicochemical properties, and profoundly impacts a compound's pharmacokinetic profile. Among the diverse array of available scaffolds, small cycloalkanes have garnered significant attention for their ability to impart conformational rigidity and metabolic stability.
This guide provides an in-depth comparison between two such scaffolds: the well-established, rigid cyclobutane ring and the larger, more flexible cyclooctane ring, as represented by (1-Methoxycyclooctyl)methanamine and its cyclobutyl analogs. While cyclobutane derivatives are increasingly prevalent in preclinical and clinical candidates, their larger ring counterparts remain less explored.[1][2] This analysis is designed to bridge this knowledge gap by synthesizing known experimental data for cyclobutyl analogs with a robust theoretical framework and proposed experimental validation for the cyclooctyl structure.
Part 1: A Tale of Two Scaffolds: A Physicochemical Comparison
The fundamental differences between the cyclobutane and cyclooctane rings lie in their size, strain, and conformational flexibility. These structural distinctions are the primary drivers of their divergent properties in a medicinal chemistry context.
The Cyclobutane Scaffold: Rigid and Defined
The cyclobutane ring is characterized by significant angle strain, which forces it into a puckered, non-planar conformation.[1] This inherent rigidity is a key advantage in drug design. By locking pendant functional groups into a specific spatial orientation, the cyclobutane scaffold can reduce the entropic penalty of binding to a biological target, potentially leading to higher potency.[2] Furthermore, its compact and saturated nature often confers a high degree of metabolic stability, as it presents fewer sites for oxidative metabolism compared to more flexible or unsaturated systems.[1][2]
The Cyclooctane Scaffold: Flexible and Expansive
In contrast, the eight-membered cyclooctane ring is significantly larger and more flexible, capable of adopting multiple low-energy conformations, such as the boat-chair and crown forms. This flexibility can be a double-edged sword. While it may allow the molecule to adapt to larger, more complex binding pockets, the energetic cost of adopting a single, receptor-bound conformation can be substantial. As a general rule, the boiling points, melting points, and densities of cycloalkanes increase with the number of carbon atoms, a trend attributed to the greater surface area for London dispersion forces.[3]
The Influence of Methoxy and Methanamine Groups
The introduction of a methoxy (-OCH3) group and a methanamine (-CH2NH2) group at the same carbon atom (a quaternary center) adds further complexity. The methoxy group can influence a molecule's physicochemical properties by increasing polarity and serving as a hydrogen bond acceptor.[4][5] The primary amine of the methanamine moiety is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and forming ionic interactions at physiological pH.
Table 1: Predicted Physicochemical Properties of Representative Analogs
| Property | (1-Methoxy-3-methylcyclobutyl)methanamine | Cyclooctylamine |
| Molecular Formula | C₇H₁₅NO | C₈H₁₇N |
| Molecular Weight | 129.20 g/mol | 127.23 g/mol [6] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų[7] | 26.0 Ų[6] |
| Calculated LogP | 1.18[7] | 1.3[6] |
| Rotatable Bond Count | 2[7] | N/A |
| Hydrogen Bond Donors | 1[7] | 2[6] |
| Hydrogen Bond Acceptors | 2[7] | 1[6] |
Note: Data for a close cyclobutyl analog is used due to the absence of specific data for the unsubstituted parent compound. Data for cyclooctylamine is used as a proxy to illustrate the properties of the larger ring system.
Part 2: The Known Contender: Performance and Utility of Cyclobutyl Analogs
The cyclobutane motif is not merely a theoretical construct; it is a validated and increasingly common scaffold in modern pharmaceuticals.[8][9] Its unique architecture has been successfully leveraged to enhance potency, selectivity, and pharmacokinetic profiles across a range of biological targets.[1]
Case Study: Cyclobutanes as αvβ3 Integrin Antagonists
Recent research into small molecule antagonists for αvβ3 integrins, a target in cancer therapy, highlights the utility of the cyclobutane core. In these studies, a functionalized cyclobutane ring serves as the central scaffold for an Arginine-Glycine-Aspartic acid (RGD) mimetic. The rigid cyclobutane skeleton was hypothesized to orient the arginine and aspartate mimetic sidechains in the correct conformation for high-affinity binding to the integrin.[10] This work underscores the role of the cyclobutane as a metabolically stable core structure and provides a robust synthetic methodology for its incorporation, paving the way for its increased use in drug discovery.[10]
Pharmacokinetic Advantages
A key driver for the adoption of the cyclobutane scaffold is its ability to improve metabolic stability. In the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), a metabolic enzyme implicated in cancer, an early lead compound suffered from poor metabolic stability associated with a cyclohexane moiety. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly reduced metabolic clearance, a critical step that ultimately led to the development of the FDA-approved drug ivosidenib.[1]
Part 3: The Untapped Potential: A Framework for Evaluating this compound
A comprehensive search of the scientific literature reveals a significant lack of public information regarding the synthesis and biological activity of this compound. This data gap presents both a challenge and an opportunity. While a direct comparison of experimental data is not currently possible, we can hypothesize its potential properties and lay out a clear research plan for its evaluation.
Hypothesized Properties and Performance
Given its larger, more flexible ring, the cyclooctyl scaffold may exhibit a different pharmacological profile compared to its cyclobutyl counterpart.
-
Binding Affinity and Selectivity: The conformational flexibility of the cyclooctane ring could allow it to bind to a wider range of targets or to adapt to larger, less-defined binding pockets. However, this same flexibility may result in a higher entropic penalty upon binding to a specific target, potentially leading to lower affinity compared to a pre-organized, rigid analog.
-
Metabolic Stability: The larger surface area and greater number of C-H bonds of the cyclooctane ring present more potential sites for metabolic attack (e.g., hydroxylation) by cytochrome P450 enzymes, which could lead to more rapid clearance compared to the more constrained cyclobutane ring.
Proposed Research Workflow
To systematically evaluate the potential of this compound, a structured research workflow is essential. This process would allow for a direct and meaningful comparison with its better-understood cyclobutyl analogs.
Caption: Proposed workflow for the synthesis and evaluation of novel cycloalkylamine analogs.
Part 4: Experimental Protocols for a Head-to-Head Comparison
To enable a direct, data-driven comparison, the following experimental protocols are proposed. These methods represent standard, robust approaches in modern drug discovery.
Protocol 1: Proposed Synthesis of this compound
A plausible synthetic route can be envisioned starting from cyclooctanone, leveraging well-established organic chemistry transformations.
-
Cyanohydrin Formation: React cyclooctanone with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂) to form the corresponding silyl-protected cyanohydrin.
-
O-Methylation: Treat the protected cyanohydrin with a methylating agent, such as methyl iodide (MeI), and a strong base, like sodium hydride (NaH), in an aprotic solvent (e.g., THF) to form 1-methoxycyclooctane-1-carbonitrile.
-
Nitrile Reduction: Reduce the nitrile functionality to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup to yield the target compound, this compound.
Protocol 2: Radioligand Receptor Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of the test compounds for a target receptor by measuring their ability to displace a known radioligand.[11][12][13]
-
Reagent Preparation:
-
Prepare receptor membranes from cells expressing the target of interest.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare serial dilutions of the cyclooctyl and cyclobutyl test compounds in the assay buffer.
-
Prepare a solution of a suitable radioligand (e.g., ³H-labeled) at a concentration at or near its dissociation constant (Kd).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled ligand, and receptor membranes.
-
Competition Wells: Add assay buffer, radioligand, a specific concentration from the test compound dilution series, and receptor membranes.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove residual unbound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.[14][15]
-
Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., a cancer cell line like HeLa or A549) at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclooctyl and cyclobutyl test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Conclusion
This guide illuminates the distinct characteristics of cyclobutane and cyclooctane scaffolds in the context of medicinal chemistry. The cyclobutane ring is a proven, strategically advantageous scaffold that imparts conformational rigidity and metabolic stability, features that have been successfully translated into clinical candidates.[1][2] Its smaller, more constrained nature provides a reliable platform for the precise positioning of pharmacophoric groups.
In contrast, this compound represents an area of untapped potential. The significant lack of experimental data necessitates the foundational research outlined in this guide. The larger, more flexible cyclooctane ring may offer novel binding modes or different selectivity profiles, but potentially at the cost of binding affinity and metabolic stability. By executing the proposed synthetic and biological evaluation protocols, researchers can perform a direct, head-to-head comparison. Such studies are essential to fully understand the structure-activity relationships of these cycloalkylamine analogs and will ultimately determine whether the expansive flexibility of the cyclooctane ring can offer a tangible advantage over the constrained precision of its cyclobutyl counterpart in the quest for novel therapeutics.
References
- Evaluating Receptor Binding Affinity: Application Notes & Protocols. (n.d.). Benchchem. Retrieved February 26, 2026.
- Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. DOI:10.1039/D4MD00306C.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). RSC Publishing.
- Experimental Methods for Binding Affinity Determination. (n.d.). Smolecule. Retrieved February 26, 2026.
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- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
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- Structure-Activity Relationship Studies. (2024).
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- 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)
- Synthesis and biological activity of cyclohexylamine deriv
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- One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. (2020). PMC.
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A Comparative Guide to the Infrared (IR) Spectroscopy of Methoxy Amines
Authored by: [Your Name/Department]
Senior Application Scientist
Introduction
In the landscape of modern drug discovery and organic synthesis, the methoxy amine functional group (R-O-N<) is of increasing importance. Its unique electronic and steric properties can significantly influence a molecule's pharmacological profile. Infrared (IR) spectroscopy serves as a rapid and non-destructive analytical technique, offering valuable insights into molecular structure. This guide provides a comprehensive analysis of the characteristic IR absorption peaks for methoxy amines, offering a comparative perspective against their constituent functional groups—amines and ethers. The information presented herein is intended to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds.
The interpretation of IR spectra is rooted in the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. These absorptions are recorded as peaks in an IR spectrum, with the position of the peak (in wavenumbers, cm⁻¹) indicating the type of bond and the type of vibration (e.g., stretching or bending).
Experimental Protocol: Obtaining an IR Spectrum
A standard procedure for acquiring the IR spectrum of a methoxy amine compound using a Fourier Transform Infrared (FTIR) spectrometer is outlined below.
Objective: To obtain a high-quality infrared spectrum of a methoxy amine sample for structural elucidation.
Materials:
-
FTIR Spectrometer (e.g., Bruker Tensor 27)
-
Sample of the methoxy amine compound
-
Potassium Bromide (KBr) for solid samples (IR grade)
-
Salt plates (e.g., NaCl or KBr) for liquid films
-
Spatula and agate mortar and pestle
-
Hydraulic press for KBr pellets
-
Appropriate solvent (if running a solution spectrum)
Methodology:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation (select one):
-
Neat Liquid Film: Place a small drop of the liquid methoxy amine between two salt plates. Gently press the plates together to form a thin film.
-
KBr Pellet (for solid samples):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) to a concentration of 1-5%. Fill an IR solution cell with the prepared solution.
-
-
Spectrum Acquisition:
-
Place the prepared sample (salt plates, KBr pellet, or solution cell) in the sample holder of the spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Label the significant peaks with their corresponding wavenumbers.
-
Logical Framework for Spectral Interpretation
The following diagram illustrates the relationship between the structural components of a primary methoxy amine and its characteristic IR absorption regions.
Caption: Relationship between functional groups in a methoxy amine and their IR peak regions.
Comparative Analysis of IR Peaks: Methoxy Amines vs. Precursor Functionalities
The IR spectrum of a methoxy amine can be understood by considering the characteristic absorptions of its constituent amine and ether (methoxy) functionalities. However, the electronic interplay between the oxygen and nitrogen atoms can lead to subtle but significant shifts in peak positions.
N-H Stretching Vibrations
-
Primary Amines (R-NH₂): Typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[1]
-
Secondary Amines (R₂NH): Show a single, weaker N-H stretching band in the 3500-3300 cm⁻¹ range.[2]
-
Methoxy Amines (Primary, e.g., CH₃ONH₂): Experimental data for methoxyamine shows N-H stretching absorptions in a similar region.[3] The presence of two bands is characteristic of the primary amino group. These bands are generally weaker and sharper than the broad O-H stretching bands of alcohols.
C-H Stretching Vibrations
The C-H stretching region (3000-2800 cm⁻¹) provides valuable information about the carbon framework of the molecule.
-
Alkyl Groups: Strong absorptions are observed between 2960 and 2850 cm⁻¹ for the C-H bonds of the alkyl portions of the molecule.[2]
-
Methoxy Group (O-CH₃): A key diagnostic feature for the methoxy group is a weak to medium band in the 2860–2800 cm⁻¹ region, which is at a lower frequency than the main C-H absorptions.[4][5] For dimethyl ether (methoxymethane), these vibrations are noted to occur between 2830 and 2815 cm⁻¹.[6]
C-O Stretching Vibrations
-
Ethers (R-O-R'): Exhibit a strong, characteristic C-O stretching absorption in the 1300-1000 cm⁻¹ range.[7] For aliphatic ethers like dimethyl ether, this peak is typically found between 1150 and 1060 cm⁻¹.[6]
-
Methoxy Amines: The C-O stretch in methoxy amines is also expected in this region. For methoxyamine, this has been assigned to a peak around 1044 cm⁻¹.[3]
C-N Stretching and N-H Bending Vibrations
-
Aliphatic Amines: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region.
-
Primary Amines: Show a characteristic N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹.
-
Methoxy Amines: In methoxyamine, the C-N stretch is coupled with other vibrations in the fingerprint region. The NH₂ scissoring (bending) mode is observed around 1595 cm⁻¹.[3] Additionally, NH₂ twisting and wagging modes are present at lower frequencies.[3]
Summary of Characteristic IR Peaks for Methoxy Amines
The following table summarizes the key IR absorption frequencies for primary methoxy amines, with a comparison to the parent functional groups.
| Vibrational Mode | Methoxy Amines (Primary) | Primary Amines | Ethers (Alkyl) | Intensity | Comments |
| N-H Stretch | ~3330 and ~3250 cm⁻¹ | 3500-3300 cm⁻¹ (two bands) | N/A | Medium | Two bands indicate a primary amine. |
| C-H Stretch (Alkyl) | 2960-2850 cm⁻¹ | 2960-2850 cm⁻¹ | 2960-2850 cm⁻¹ | Strong | Present in most organic molecules. |
| C-H Stretch (Methoxy) | 2830-2815 cm⁻¹ | N/A | 2830-2815 cm⁻¹ | Weak-Medium | Diagnostic for the methoxy group.[4][5] |
| N-H Bend (Scissoring) | ~1600 cm⁻¹ | 1650-1580 cm⁻¹ | N/A | Medium | Characteristic of a primary amine. |
| C-O Stretch | ~1040 cm⁻¹ | N/A | 1150-1060 cm⁻¹ | Strong | A strong peak in the fingerprint region.[3] |
| C-N Stretch | 1250-1020 cm⁻¹ | 1250-1020 cm⁻¹ | N/A | Medium-Weak | Often coupled with other vibrations. |
Case Study: N,O-Dimethylhydroxylamine (A Secondary Methoxy Amine)
While detailed spectral analysis of N,O-dimethylhydroxylamine (CH₃-NH-O-CH₃) is less commonly published, we can predict its key IR features based on the principles discussed.
-
N-H Stretch: A single, weak to medium band is expected in the 3500-3300 cm⁻¹ region, characteristic of a secondary amine.
-
C-H Stretches: Both N-CH₃ and O-CH₃ groups will contribute to the C-H stretching region (3000-2800 cm⁻¹). The characteristic O-CH₃ stretch around 2820 cm⁻¹ should still be observable.
-
C-O and C-N Stretches: Strong C-O and weaker C-N stretching bands would be present in the fingerprint region (1300-1000 cm⁻¹).
-
N-H Bend: The N-H bending vibration for secondary amines can be weak and is sometimes observed in the 1650-1550 cm⁻¹ region, though it is not always a reliable diagnostic peak.
Conclusion
The infrared spectrum of a methoxy amine is a composite of the characteristic absorptions of its amine and methoxy components. Key diagnostic peaks include the N-H stretches (two for primary, one for secondary) in the 3500-3300 cm⁻¹ region, the specific C-H stretch of the methoxy group around 2820 cm⁻¹, a strong C-O stretch in the 1200-1000 cm⁻¹ range, and for primary methoxy amines, an N-H bend near 1600 cm⁻¹. By carefully analyzing these regions and comparing the observed spectrum to that of known amines and ethers, researchers can confidently identify the methoxy amine functionality. This guide provides a foundational framework for such analyses, empowering scientists in their synthetic and drug development endeavors.
References
- Henbest, H. B., & Meakins, G. D. (1956). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 10(3), 145-147.
- Nelson, H. M. (1970). Infrared Spectra of Methoxyamine and Methoxyammonium Ion. The Journal of Chemical Physics, 53(4), 1368-1373.
-
Optica Publishing Group. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81138, Methanamine, N-methoxy-, hydrochloride (1:1). Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of methoxymethane CH3OCH3. Retrieved from [Link]
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from a research paper hosted on a college website.
- Scott, J. D., & Durig, J. R. (1981). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Journal of Molecular Structure, 73, 113-123.
- ResearchGate. (n.d.). IR stretching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)...
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Global Substance Registration System. (2025). N-METHOXYMETHYLAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 5: Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methanamine, N-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methoxyamine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quality Control Testing Protocols for (1-Methoxycyclooctyl)methanamine Batches
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to (1-Methoxycyclooctyl)methanamine: The "Why" Behind Rigorous QC
This compound is a primary amine-containing cycloalkane derivative. Its structural features, including a chiral center at the C1 position of the cyclooctyl ring, make it a valuable building block in medicinal chemistry and drug discovery. The precise three-dimensional arrangement of its functional groups can significantly influence its binding affinity and pharmacological activity when incorporated into a larger drug molecule.
The quality of such intermediates is paramount; impurities or inconsistencies between batches can lead to failed experiments, misleading biological data, and significant delays in the drug development pipeline.[1][2] This guide provides a comprehensive overview of essential quality control (QC) testing protocols designed to ensure the identity, purity, and consistency of this compound batches.
Chemical Structure and Stereochemistry:
-
Molecular Formula: C₁₀H₂₁NO
-
Key Features: A cyclooctyl ring, a primary amine (-CH₂NH₂), a methoxy group (-OCH₃), and a stereocenter at the C1 position. The presence of a stereocenter means the molecule can exist as a pair of enantiomers.
Defining Critical Quality Attributes (CQAs)
Before delving into specific protocols, it is crucial to define the Critical Quality Attributes (CQAs) for this compound. These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.
| Critical Quality Attribute (CQA) | Potential Impact on Research/Drug Development | Primary Analytical Methods |
| Identity | Incorrect starting material leads to the synthesis of the wrong final compound. | NMR, MS, FTIR |
| Purity (Organic Impurities) | Impurities can have their own pharmacological or toxicological effects, complicating data interpretation.[3][4][5] | HPLC, GC-MS |
| Purity (Inorganic Impurities) | Residual catalysts or salts can interfere with subsequent reactions. | ICP-MS, Titration |
| Purity (Residual Solvents) | Solvents can be toxic and may affect the reaction outcome.[3][4] | GC-HS |
| Enantiomeric Purity | Different enantiomers can have vastly different biological activities or toxicities. | Chiral HPLC |
| Assay (Concentration) | Inaccurate concentration leads to incorrect stoichiometry in subsequent reactions, affecting yield and purity. | qNMR, HPLC with a certified reference standard |
Comprehensive QC Testing Protocols: A Comparative Approach
A multi-tiered analytical approach is necessary for the robust characterization of this compound batches.
Tier 1: Identity and Structural Confirmation
The primary goal of this tier is to unequivocally confirm that the material is indeed this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Expertise & Experience: NMR is the most powerful technique for structural elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The data from both experiments should be consistent with the proposed structure.
-
Trustworthiness: A reference spectrum from a well-characterized standard should be used for comparison to confirm batch identity.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: Look for characteristic signals: the singlet for the methoxy group protons, the signals for the aminomethyl protons, and the complex multiplets for the cyclooctyl ring protons. Integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Identify the quaternary carbon attached to the methoxy and aminomethyl groups, the methoxy carbon, the aminomethyl carbon, and the carbons of the cyclooctyl ring.
-
-
B. Mass Spectrometry (MS)
-
Expertise & Experience: MS provides the molecular weight of the compound, offering a fundamental check of its identity.
-
Trustworthiness: The observed molecular ion mass should match the calculated theoretical mass.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Interpretation: Look for the protonated molecule [M+H]⁺. For this compound (C₁₀H₂₁NO, MW ≈ 171.28), the expected m/z would be approximately 172.29.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Experience: FTIR is a rapid technique to confirm the presence of key functional groups.
-
Trustworthiness: While not as specific as NMR or MS for complete identification, the absence of expected functional groups or the presence of unexpected ones can indicate a problem.
-
Experimental Protocol:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR crystal.
-
Acquisition: Collect the spectrum.
-
Data Interpretation: Look for characteristic absorption bands: N-H stretching for the primary amine, C-H stretching for the alkyl groups, and C-O stretching for the methoxy group.
-
Tier 2: Purity and Impurity Profiling
This tier focuses on detecting and quantifying any impurities present in the batch.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Expertise & Experience: HPLC is the workhorse for purity determination, separating the main component from non-volatile organic impurities.
-
Trustworthiness: A validated HPLC method with a suitable detector (e.g., UV, charged aerosol detector) can provide accurate and reproducible purity values.
-
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic additive helps to protonate the amine, leading to better peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector like a CAD or ELSD is necessary since the molecule lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak.
-
B. Chiral HPLC for Enantiomeric Purity
-
Expertise & Experience: Since this compound is chiral, it is critical to determine the enantiomeric purity. This is achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are often effective for separating chiral amines.[6][7][8]
-
Trustworthiness: A well-resolved separation of the two enantiomers allows for accurate quantification of the enantiomeric excess (e.e.).
-
Experimental Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, Chiralcel OD-H).
-
Mobile Phase: Typically a normal-phase mobile phase, such as a mixture of hexane and isopropanol, often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[7][9][10]
-
Detection: UV detection at a low wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject a racemic standard to confirm the resolution of the two enantiomer peaks. Then, inject the sample to determine the area percentage of each enantiomer and calculate the enantiomeric excess.
-
C. Gas Chromatography (GC) for Residual Solvents
-
Expertise & Experience: GC with a headspace autosampler is the standard method for the analysis of residual solvents, as dictated by guidelines like ICH Q3C.[3]
-
Trustworthiness: This method is highly sensitive and specific for volatile organic compounds.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO, DMF).
-
Acquisition: Use a GC system with a flame ionization detector (FID) and a suitable capillary column.
-
Analysis: Quantify the amount of each residual solvent by comparison to a standard containing known concentrations of the expected solvents.
-
Tier 3: Quantitative Analysis (Assay)
The final tier is to determine the exact amount of the desired compound in the batch.
A. Quantitative NMR (qNMR)
-
Expertise & Experience: qNMR is a primary analytical method that allows for the determination of the absolute purity (assay) of a sample without the need for a reference standard of the analyte itself.[11][12][13][14] It relies on comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and concentration.
-
Trustworthiness: When performed correctly, qNMR provides a highly accurate and traceable purity value.[13][14]
-
Experimental Protocol:
-
Sample and Standard Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay).
-
Data Processing and Calculation: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following equation[12][15]:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Comparative Analysis of this compound Batches
The following table illustrates how the results from these QC tests can be used to compare different batches of this compound.
| QC Test | Specification | Batch A | Batch B | Batch C |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Conforms |
| MS [M+H]⁺ | 172.29 ± 0.1 | 172.29 | 172.29 | 172.29 |
| HPLC Purity | ≥ 98.0% | 99.5% | 96.2% (Impurity at RRT 1.2) | 98.5% |
| Chiral HPLC (e.e.) | ≥ 99.0% | 99.5% | 99.3% | 97.0% |
| Residual Solvents | ≤ 0.5% total | 0.1% (Hexane) | 0.8% (Toluene) | 0.2% (Isopropanol) |
| qNMR Assay | 98.0% - 102.0% | 99.2% | 95.8% | 98.1% |
| Overall Assessment | Pass/Fail | Pass | Fail (Purity, Residual Solvents, Assay) | Fail (e.e.) |
Analysis:
-
Batch A meets all specifications and is suitable for use.
-
Batch B fails on multiple fronts: it has a significant organic impurity, high levels of a residual solvent, and a low assay value. This batch should be rejected.
-
Batch C appears to be of high purity and assay but fails to meet the enantiomeric excess specification. This batch would be unsuitable for stereospecific synthesis.
Integrated QC Workflow
The following diagram illustrates a logical workflow for the QC testing of a new batch of this compound.
Caption: QC workflow for this compound batches.
References
-
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1185. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
-
Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. National Institute of Standards and Technology (NIST). Available at: [Link]
-
Purity by Absolute qNMR Instructions. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 198-206. Available at: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Chiral HPLC and SFC Columns. Columnex. Available at: [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 209-215. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Different Types of Quality Control in Pharmaceutical Industry. Qualityze. Available at: [Link]
-
The Ultimate Guide to Pharmaceutical Quality Control Testing. Available at: [Link]
-
Five Key Elements of Pharmaceutical Intermediate Quality Control. Available at: [Link]
-
Quality control. The Association of the British Pharmaceutical Industry. Available at: [Link]
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The Tale of Two Rings: A Pharmacophore Comparison of Cyclooctyl and Cyclohexyl Scaffolds in Drug Design
In the intricate world of medicinal chemistry, the scaffold of a molecule is its architectural blueprint, dictating the spatial arrangement of functional groups and thereby its interaction with biological targets. Among the vast array of carbocyclic scaffolds, the humble cyclohexane ring has long been a stalwart, a familiar and reliable building block in the chemist's toolbox. However, the pursuit of novel chemical space and improved pharmacokinetic profiles has led to an increasing interest in its larger, more flexible cousin: the cyclooctyl ring. This guide provides an in-depth, objective comparison of the pharmacophoric properties of cyclooctyl versus cyclohexyl scaffolds, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
At a Glance: Cyclohexyl vs. Cyclooctyl
| Feature | Cyclohexyl Scaffold | Cyclooctyl Scaffold |
| Conformational Profile | Rigid, predominantly chair conformation. | Flexible, multiple low-energy conformations (e.g., boat-chair, crown). |
| Lipophilicity (LogP) | Moderately lipophilic. | Generally more lipophilic. |
| Metabolic Stability | Generally stable, but can undergo hydroxylation. | Can be more susceptible to metabolism due to increased number of C-H bonds and flexibility. |
| Synthetic Accessibility | Readily accessible through a variety of synthetic methods. | More challenging to synthesize and functionalize stereoselectively. |
| Receptor Binding | Provides a rigid framework for precise positioning of substituents. | Offers the potential for induced-fit binding and exploration of larger binding pockets. |
Delving Deeper: A Head-to-Head Comparison
Conformational Landscape: Rigidity vs. Flexibility
The most striking difference between the two scaffolds lies in their conformational behavior. The cyclohexane ring is conformationally constrained, overwhelmingly adopting a stable chair conformation to minimize steric and angle strain.[1] This rigidity can be a significant advantage in drug design, as it pre-organizes the appended functional groups into well-defined axial and equatorial positions, potentially reducing the entropic penalty upon binding to a rigid biological target.
In stark contrast, the cyclooctyl ring is a much more flexible entity, capable of adopting several low-energy conformations, including the boat-chair , crown , boat-boat , and twist-chair-chair forms.[2] This conformational promiscuity means that cyclooctyl-containing molecules can present a more dynamic pharmacophore, potentially adapting to the shape of a binding pocket through an "induced-fit" mechanism. However, this flexibility can also be a double-edged sword, as the entropic cost of locking the ring into a single bioactive conformation upon binding can be higher.
Figure 1: Conformational landscapes of cyclohexyl and cyclooctyl scaffolds.
Lipophilicity: A Balancing Act
Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] As a general trend, increasing the number of carbon atoms in a cycloalkane ring leads to an increase in lipophilicity. Therefore, a cyclooctyl group is inherently more lipophilic than a cyclohexyl group.
This increased lipophilicity can be advantageous for crossing lipid bilayers, such as the blood-brain barrier. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[4] The choice between a cyclohexyl and a cyclooctyl scaffold, therefore, often involves a careful balancing act to achieve the desired physicochemical properties for a given therapeutic target.
Metabolic Stability: The Influence of Ring Size
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen.[2][5] Both cyclohexyl and cyclooctyl rings are composed of sp³-hybridized carbons and are generally considered more metabolically stable than their aromatic counterparts. However, they are still susceptible to oxidative metabolism, primarily through hydroxylation by cytochrome P450 enzymes.
A study on the metabolism of alicyclic fentanyl analogs provided valuable insights into the influence of ring size.[6] While a direct comparison to a cyclooctyl analog was not included, the study demonstrated that as the ring size increased from cyclopropyl to cyclohexyl, there was a shift in the primary metabolic pathway from N-dealkylation to oxidation of the alicyclic ring. This suggests that the larger, more flexible cyclooctyl ring, with its greater number of accessible C-H bonds, may be more prone to metabolism than the more compact cyclohexyl ring. This increased metabolic susceptibility can sometimes be mitigated by introducing blocking groups or through deuteration.[5]
Figure 3: Workflow for in vitro microsomal stability assay.
References
-
Barluenga, J., et al. (2003). Stereoselective Synthesis of Substituted Cyclohexanes. Chemical Society Reviews, 32(5), 235-248. [Link]
-
Ertl, P., & Schuhmann, T. (2019). A Systematic Cheminformatics Analysis of Functional Groups in Drugs. Journal of Medicinal Chemistry, 62(19), 8834-8842. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as a strategy for improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
-
Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). An analysis of the physicochemical property profiles of drugs in different classes of oral absorption. Journal of Medicinal Chemistry, 54(17), 5903-5911. [Link]
-
Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery, 16(12), 1475-1490. [Link]
-
McQuinn, R. L., et al. (1981). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of Medicinal Chemistry, 24(12), 1429-1432. [Link]
-
Rzepa, H. S. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
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Fiveable. (2025, August 15). Conformational analysis | Medicinal Chemistry Class Notes. [Link]
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Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
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Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. [Link]
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Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure-property relationships, and methods for optimization. Academic Press. [Link]
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Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH. [Link]
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Helgstrand, C., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106. [Link]
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Kumar, V., & Singh, J. (2013). Conformational analysis: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 55-65. [Link]
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Drug Design.org. (2004, January 15). Conformational Analysis. [Link]
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Chemistry LibreTexts. (2021, July 31). 12.6: The Larger Cycloalkanes and their Conformations. [Link]
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Neuenschwander, U., & Hermans, I. (2011). The conformations of cyclooctene: consequences for epoxidation chemistry. The Journal of Organic Chemistry, 76(24), 10236-10240. [Link]
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
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Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Johnson, T. A., et al. (2015). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a matched molecular pairs analysis. Journal of Medicinal Chemistry, 58(20), 8129-8145. [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
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Rautio, J., et al. (2008). The role of prodrugs in drug discovery. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
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Kihlberg, J. (Ed.). (2012). Constructing bridges to span chemical space: from native peptides to orally available drugs. John Wiley & Sons. [Link]
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Safety Operating Guide
(1-Methoxycyclooctyl)methanamine proper disposal procedures
Operational Executive Summary
(1-Methoxycyclooctyl)methanamine is a specialized aliphatic amine building block, typically utilized in the synthesis of central nervous system (CNS) active agents (e.g., structural analogs of Tramadol).[1] Its disposal requires a rigorous adherence to functional group chemistry .[1]
As a primary amine attached to a lipophilic cyclooctyl ether ring, this compound presents a dual hazard profile: Corrosivity (due to the amine) and Flammability/Combustibility (due to the organic skeleton). Improper disposal—specifically mixing with acidic waste streams or oxidizers—can result in immediate, violent exothermic reactions or the release of toxic vapors.
Immediate Action Directive:
-
Do NOT mix with acidic waste streams (e.g., H₂SO₄, HCl).
-
Do NOT mix with acylation agents (e.g., acid chlorides) or active oxidizers.
Hazard Characterization & Pre-Disposal Assessment
Before initiating disposal, you must characterize the specific state of your waste.[3] Because this is a research chemical, specific toxicological data (LD50) may be sparse. We apply the "Worst-Case Functional Principle" —treating the substance based on its most reactive functional groups.[1]
Predicted Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Primary Amine ( | High pH (Basic). Corrosive to skin/eyes.[1] Reacts violently with acids.[1] |
| Functional Group | Ether ( | Flammability. Potential for peroxide formation (low risk in this specific structure, but possible upon long storage).[1] |
| Skeleton | Cyclooctyl Ring | Lipophilicity. High organic solubility; poor water solubility.[1] |
| Physical State | Liquid or Low-Melting Solid | Likely Class IB or II Combustible Liquid.[1] |
| RCRA Status | Characteristic Waste | Likely D001 (Ignitable) and D002 (Corrosive).[1] |
Waste Segregation Protocol (The "Trustworthiness" Pillar)
The most critical error in amine disposal is improper segregation.[1] You must establish a dedicated "Organic Alkaline" waste stream.[1]
Segregation Logic
-
The Acid Trap: Never pour this compound into a general "Organic Waste" container if that container has previously received acidic washes (e.g., acetic acid or TFA).[1] The neutralization reaction is highly exothermic and can pressurize the container, leading to rupture.
-
The Oxidizer Trap: Segregate strictly from strong oxidizers (Peroxides, Nitric Acid).[1] Amines can be oxidized to nitro compounds or form explosive mixtures.[1]
-
The Acylation Trap: Keep away from acid anhydrides or acid chlorides.[1][4] These react rapidly with the primary amine, generating heat and HCl gas.
Self-Validating Check:
-
Test: Measure the pH of the destination waste container before addition.[1]
-
Rule: If pH < 7, STOP . Do not add the amine.[1] Start a new container.
Step-by-Step Disposal Procedure
This protocol assumes you are handling small-to-medium research quantities (< 1 L/kg).[1]
Phase 1: Preparation
-
PPE Donning: Butyl rubber or Nitrile gloves (double-gloved recommended due to the ether moiety's penetrating ability), chemical splash goggles, and a flame-resistant lab coat.[1]
-
Fume Hood: Perform all transfers inside a certified chemical fume hood.
Phase 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Why? HDPE is resistant to basic amines and physical shock.[1]
-
-
Venting: Use a cap with a pressure-relief valve if available, or ensure the container is not filled >90% to allow for thermal expansion.[1]
Phase 3: Transfer & Dilution (If necessary)
-
Pure Reagent: If disposing of the pure chemical, dissolve it in a compatible solvent (e.g., Ethanol or Methanol) to reduce the concentration of the reactive amine. This "dilution factor" mitigates the risk of localized hot-spots in the waste container.[1]
-
Rinsing: Triple-rinse the original bottle with ethanol.[1] Add rinsate to the waste container.[1] Deface the original label.
Phase 4: Labeling
-
Standard: Affix a hazardous waste tag immediately.[1]
-
Content Description: Write clearly: "Waste this compound in Ethanol."
-
Hazard Checkboxes: Check "Flammable" and "Corrosive (Basic)." [1]
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision pathways for disposing of this compound, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision logic for the segregation and packaging of amine-ether waste streams.
Regulatory Compliance (US Focus)
Compliance is not optional.[1][5][6] This compound falls under specific EPA Resource Conservation and Recovery Act (RCRA) codes.
-
Waste Codes:
-
D001 (Ignitable): If the flashpoint is < 60°C (140°F).[1] Given the ether structure, assume this applies unless testing proves otherwise [1].
-
D002 (Corrosive): If the waste is aqueous and pH > 12.[1][7]5. Even if non-aqueous, proper labeling as "Corrosive" is required by DOT regulations for transport [2].[1]
-
-
Satellite Accumulation: Store waste in or near the lab (point of generation).[1] Containers must remain closed except when adding waste.
-
Ultimate Disposal Method: The preferred industry standard for organic amines is High-Temperature Incineration with scrubber systems to capture nitrogen oxides (
) generated during combustion [3].[1]
Emergency Contingencies
-
Spill (Benchtop < 50mL):
-
Skin Exposure:
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][8][9] National Academies Press.[1][3][6][9] Chapter 8: Management of Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][10][11] [Link][1]
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- 5. angenechemical.com [angenechemical.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 7. my.alfred.edu [my.alfred.edu]
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- 11. pccarx.com [pccarx.com]
A Comprehensive Guide to the Safe Handling of (1-Methoxycyclooctyl)methanamine
This document provides essential safety and logistical information for the handling and disposal of (1-Methoxycyclooctyl)methanamine. As a novel compound, specific safety data may be limited. Therefore, this guidance is built upon established principles of chemical safety and data from structurally analogous compounds, ensuring a cautious and proactive approach to laboratory safety. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Risks: Hazard Assessment
-
Harmful if swallowed (Acute oral toxicity, Category 4).[1]
-
A cause of skin irritation (Skin corrosion/irritation, Category 2).[1]
-
A cause of serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
A cause of respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]
Adherence to rigorous safety protocols is therefore mandatory to mitigate these potential risks.
Core Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in ensuring personal safety. The required level of PPE is dictated by the specific procedure being performed.
Table 1: PPE Requirements for Common Laboratory Operations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (in open air) | Chemical safety goggles with side shields or a face shield.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Laboratory coat.[3] | Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[3] |
| Solution Preparation/Mixing | Chemical safety goggles.[3] | Chemical-resistant gloves.[3] | Laboratory coat.[3] | Not generally required if performed in a well-ventilated area or a chemical fume hood.[3] |
| Running Reactions (closed system) | Safety glasses.[3] | Chemical-resistant gloves.[3] | Laboratory coat.[3] | Not generally required.[3] |
| Work-up/Extraction | Chemical safety goggles or a face shield.[3] | Chemical-resistant gloves.[3] | Chemical-resistant apron over a laboratory coat.[3] | Recommended to be performed in a chemical fume hood.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves.[3][2] | Chemical-resistant suit or coveralls.[3] | A NIOSH-approved respirator with an organic vapor cartridge is required.[3] |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision tree for selecting appropriate PPE based on the laboratory task involving this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or dust, a certified chemical fume hood is mandatory.[1][4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][5]
Safe Handling Practices
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1][3]
-
Aerosol and Dust Prevention: Take measures to avoid the formation of dust and aerosols during handling.[1][3][2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1][3][4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][2] Store away from incompatible materials such as strong oxidizing agents.[3]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2] Never give anything by mouth to an unconscious person.[1][2]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Unused Product: Unused or surplus this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.
Disposal Procedure
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[5][6]
-
Environmental Protection: Do not allow the chemical or its waste to enter drains or waterways.[1][4][5]
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet: Methenamine Hippurate USP. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet METHENAMINE 3%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205110, (1-Phenylcyclohexyl)methanamine. Retrieved from [Link]
-
American Elements. (n.d.). (1-methylcyclobutyl)methanamine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20737072, (1-Methylcyclopropyl)methanamine. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
